molecular formula C8H6BrNO4 B1291278 Methyl 3-bromo-4-nitrobenzoate CAS No. 126759-30-6

Methyl 3-bromo-4-nitrobenzoate

Cat. No.: B1291278
CAS No.: 126759-30-6
M. Wt: 260.04 g/mol
InChI Key: JZNGTPNMJBXBIJ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-nitrobenzoate is a useful research compound. Its molecular formula is C8H6BrNO4 and its molecular weight is 260.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-14-8(11)5-2-3-7(10(12)13)6(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNGTPNMJBXBIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618305
Record name Methyl 3-bromo-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126759-30-6
Record name Methyl 3-bromo-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-bromo-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-bromo-4-nitrobenzoate (CAS No. 126759-30-6), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document details its chemical and physical properties, safety information, a representative synthesis protocol, and its application in cross-coupling reactions.

Chemical and Physical Properties

This compound is a substituted aromatic ester. The presence of a bromine atom and a nitro group on the benzene ring enhances its reactivity, making it a valuable building block in organic synthesis.[1]

PropertyValueReference
CAS Number 126759-30-6[1][2][3]
Molecular Formula C₈H₆BrNO₄[1][2]
Molecular Weight 260.04 g/mol [1]
Appearance White to yellow powder[1]
Melting Point 72-77 °C[1]
Purity ≥ 98%[1]
Storage Sealed in a dry place at room temperature.[4]

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be observed during handling and storage.

Hazard StatementCodeDescription
Causes skin irritationH315-
May cause an allergic skin reactionH317[5]
Causes serious eye irritationH319[5]
May cause respiratory irritationH335-
Precautionary StatementCodeDescription
PreventionP261Avoid breathing dust/fume/gas/mist/vapors/spray.
PreventionP264Wash face, hands and any exposed skin thoroughly after handling.
PreventionP271Use only outdoors or in a well-ventilated area.
PreventionP280Wear protective gloves/protective clothing/eye protection/face protection.[5]
ResponseP302 + P352IF ON SKIN: Wash with plenty of soap and water.
ResponseP305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
StorageP403 + P233Store in a well-ventilated place. Keep container tightly closed.
DisposalP501Dispose of contents/container to an approved waste disposal plant.

Note: This is not an exhaustive list. Always refer to the full Safety Data Sheet (SDS) before handling this chemical.

Synthesis of this compound

The synthesis of this compound typically involves the nitration of a corresponding bromo-methylbenzoate precursor. The following is a representative experimental protocol for the nitration of an aromatic ester, which can be adapted for the synthesis of this compound.

Experimental Protocol: Nitration of an Aromatic Ester

  • Preparation of the Nitrating Mixture: In a round-bottom flask, cool concentrated sulfuric acid in an ice bath. Slowly add concentrated nitric acid to the cooled sulfuric acid while stirring, maintaining the temperature below 10°C.

  • Addition of the Starting Material: Dissolve the starting material, Methyl 3-bromobenzoate, in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Nitration Reaction: Slowly add the nitrating mixture dropwise to the solution of the starting material with constant stirring, ensuring the temperature of the reaction mixture is kept below 15°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. The crude product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start cool_h2so4 Cool conc. H₂SO₄ start->cool_h2so4 dissolve_ester Dissolve Methyl 3-bromobenzoate in conc. H₂SO₄ start->dissolve_ester add_hno3 Add conc. HNO₃ cool_h2so4->add_hno3 add_nitrating_mix Add nitrating mixture add_hno3->add_nitrating_mix dissolve_ester->add_nitrating_mix stir Stir in ice bath add_nitrating_mix->stir monitor Monitor by TLC stir->monitor quench Pour onto ice monitor->quench filter Vacuum filter quench->filter wash Wash with cold water filter->wash recrystallize Recrystallize wash->recrystallize end Pure this compound recrystallize->end

Caption: A general workflow for the synthesis of this compound.

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling Reaction

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms a new carbon-carbon bond between the aromatic ring of the benzoate and an organoboron compound.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the desired boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like K₂CO₃ (2.0 equivalents).

  • Solvent Addition: Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Inert Atmosphere: Purge the flask with an inert gas, such as argon or nitrogen.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (can range from a few hours to overnight).

  • Work-up: After cooling to room temperature, add water to the reaction mixture and extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products A This compound C Coupled Product A->C B Boronic Acid/Ester B->C Catalyst Pd Catalyst Catalyst->C Base Base Base->C Solvent Solvent Solvent->C Heat Heat Heat->C D Byproducts

References

An In-depth Technical Guide to the Physical Properties of Methyl 3-bromo-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-4-nitrobenzoate is a substituted aromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical agents and other functional materials. A thorough understanding of its physical properties is essential for its handling, characterization, and utilization in research and development. This guide provides a summary of the available physical data, outlines standard experimental protocols for property determination, and presents logical workflows relevant to its synthesis and analysis.

Core Physical and Chemical Data

Data Presentation: A Summary of Quantitative Data

PropertyValueSource
CAS Number 126759-30-6[1][2][3][4][5]
Molecular Formula C₈H₆BrNO₄[1][2][3][4]
Molecular Weight 260.04 g/mol [1][2][3]
IUPAC Name This compound[1]
SMILES O=C(OC)C1=CC=C(--INVALID-LINK--=O)C(Br)=C1[1][2]
Purity Typically available at ≥97%[1]
Physical State Solid (assumed based on similar compounds)
Melting Point Not available[6]
Boiling Point Not available[6]
Density Not available[6]
Solubility Not available[6]
Storage Conditions Store in a dry place at room temperature.[2][3]

Mandatory Visualizations

Logical Relationships and Workflows

The following diagrams, created using Graphviz, illustrate key relationships and experimental processes relevant to this compound.

Chemical Identifiers for this compound Compound This compound CAS CAS: 126759-30-6 Compound->CAS Formula Formula: C₈H₆BrNO₄ Compound->Formula MW MW: 260.04 g/mol Compound->MW IUPAC IUPAC: methyl 3-bromo-4-nitrobenzoate Compound->IUPAC SMILES SMILES: O=C(OC)C1=CC=C (N+=O)C(Br)=C1 Compound->SMILES General Workflow for Synthesis and Characterization Start Starting Materials Reaction Chemical Synthesis (e.g., Nitration, Bromination, Esterification) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Purity Purity Analysis (HPLC, Melting Point) Characterization->Purity Final Pure this compound Purity->Final Experimental Workflow for Melting Point Determination SamplePrep Sample Preparation: - Dry the compound - Grind to a fine powder Capillary Load Sample into Capillary Tube SamplePrep->Capillary Apparatus Place in Melting Point Apparatus Capillary->Apparatus Heating Heat Slowly (~1-2 °C/min near MP) Apparatus->Heating Observe Observe and Record: - T₁: First liquid appears - T₂: All solid melts Heating->Observe Result Melting Point Range (T₁ - T₂) Observe->Result

References

Spectral Analysis of Methyl 3-bromo-4-nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for Methyl 3-bromo-4-nitrobenzoate, a key chemical intermediate in various synthetic pathways. Due to the limited availability of direct experimental spectra in the public domain, this paper presents predicted data based on established spectroscopic principles and data from analogous compounds. This guide is intended to assist researchers in the identification and characterization of this molecule.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₈H₆BrNO₄ Molecular Weight: 260.04 g/mol CAS Number: 126759-30-6

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic correlation tables.

¹H NMR (Proton NMR) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.4 - 8.6d1HAr-H (H-2)
~8.1 - 8.3dd1HAr-H (H-6)
~7.8 - 8.0d1HAr-H (H-5)
~3.9 - 4.0s3H-OCH₃
¹³C NMR (Carbon NMR) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~164 - 166C=O (ester)
~150 - 152C-NO₂
~135 - 137C-Br
~133 - 135Ar-C (C-6)
~130 - 132Ar-C (C-1)
~128 - 130Ar-C (C-2)
~125 - 127Ar-C (C-5)
~52 - 54-OCH₃
IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H stretch
~2960 - 2850WeakAliphatic C-H stretch (-OCH₃)
~1730 - 1715StrongC=O stretch (ester)
~1600 - 1580MediumAromatic C=C stretch
~1530 - 1500StrongAsymmetric NO₂ stretch
~1350 - 1330StrongSymmetric NO₂ stretch
~1280 - 1250StrongC-O stretch (ester)
~1100 - 1000MediumC-Br stretch
Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignment
259/261High[M]⁺ (Molecular ion peak, showing bromine isotope pattern)
228/230Medium[M - OCH₃]⁺
213/215Medium[M - NO₂]⁺
183Medium[M - Br]⁺
151Medium[C₇H₄O₂]⁺
121Low[C₆H₄O]⁺
76Medium[C₆H₄]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0-200 ppm.

    • A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Thin Film: Dissolve the sample in a volatile solvent (e.g., chloroform) and deposit a thin film onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 300.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis and characterization of this compound.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data IR Data Analysis: - Functional Group  Identification IR->IR_Data MS_Data MS Data Analysis: - Molecular Ion Peak - Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure Confirmation of This compound NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

An In-depth Technical Guide to the Solubility of Methyl 3-bromo-4-nitrobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific quantitative solubility data for Methyl 3-bromo-4-nitrobenzoate. This guide presents available qualitative information for the target compound and provides a comprehensive quantitative analysis of the structurally similar compound, 3-Nitrobenzoic acid, to serve as a valuable reference. The principles and methodologies described herein are directly applicable to solubility studies of this compound.

Introduction

This compound is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its solubility in various organic solvents is paramount for the successful design and optimization of reaction conditions, purification processes such as crystallization, and formulation development. This technical guide provides a summary of the available solubility information and a detailed, generalized experimental protocol for its quantitative determination.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₈H₆BrNO₄
Molecular Weight 260.04 g/mol
Appearance White to light yellow crystalline powder
Melting Point 102-105 °C[1][2]
Boiling Point 320.9 °C (Predicted)[1]
CAS Number 126759-30-6[3]

Qualitative Solubility Profile

Quantitative Solubility Data of a Structural Analog: 3-Nitrobenzoic Acid

To provide a quantitative frame of reference, this section presents the mole fraction solubility (x₁) of 3-Nitrobenzoic acid in seven common organic solvents at various temperatures.[4][5] This data can offer valuable insights into the potential solubility behavior of this compound, given the structural similarities.

Table 1: Mole Fraction Solubility (x₁) of 3-Nitrobenzoic Acid in Various Organic Solvents at Different Temperatures (K)

Temperature (K)MethanolEthanolAcetonitrileEthyl AcetateDichloromethaneTolueneWater
273.15 0.04890.04120.02780.03210.00390.00110.0003
283.15 0.06340.05430.03820.04450.00580.00170.0004
293.15 0.08170.07110.05190.06110.00840.00260.0006
303.15 0.10490.09270.07010.08330.01210.00410.0008
313.15 0.13420.11990.09410.11290.01720.00630.0012
323.15 0.17110.15450.12560.15180.02430.00960.0017

Data extracted from Zhang, R., et al. (2015). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 60(4), 1102-1107.[4][5]

The solubility of nitrated benzoic acid derivatives in these solvents generally follows the order: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[5]

Experimental Protocol for Solubility Determination

The following is a detailed, standard methodology for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent. The most common and reliable approach is the isothermal equilibrium method, also known as the shake-flask method, followed by gravimetric analysis.[6][7][8]

1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Glass vials with airtight seals

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes or weighing boats

  • Drying oven or vacuum oven

2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to several glass vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.[6]

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the vials for a sufficient period to ensure that equilibrium is achieved. This can range from 24 to 72 hours, depending on the compound and solvent.

    • It is advisable to periodically analyze samples to confirm that the concentration of the solute is no longer changing, indicating that equilibrium has been reached.[7]

  • Sample Collection and Filtration:

    • Once equilibrium is established, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

    • Immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry evaporation dish. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Record the mass of the evaporation dish containing the filtered saturated solution.

    • Carefully evaporate the solvent in a well-ventilated fume hood or using a gentle stream of nitrogen.

    • Once the solvent has evaporated, place the evaporation dish in a drying oven at a temperature below the melting point of the compound until a constant mass is achieved.[7]

    • Allow the dish to cool to room temperature in a desiccator before weighing.

3. Data Calculation

The solubility can be expressed in various units. Here's how to calculate it in g/100 g of solvent:

  • Mass of the solute (m_solute): (Mass of dish + dry solid) - (Mass of empty dish)

  • Mass of the solvent (m_solvent): (Mass of dish + solution) - (Mass of dish + dry solid)

  • Solubility ( g/100 g solvent): (m_solute / m_solvent) x 100

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the isothermal equilibrium method.

SolubilityDeterminationWorkflow start Start prep Preparation of Vials (Excess Solute + Known Solvent) start->prep equilibrate Isothermal Equilibration (Thermostatic Shaker) prep->equilibrate settle Settling of Excess Solid equilibrate->settle sample Sample Withdrawal & Filtration (Supernatant) settle->sample weigh_solution Weigh Saturated Solution sample->weigh_solution evaporate Solvent Evaporation weigh_solution->evaporate weigh_solid Weigh Dry Solute evaporate->weigh_solid calculate Calculate Solubility weigh_solid->calculate end_node End calculate->end_node

Caption: Workflow for Solubility Determination.

Conclusion

While quantitative solubility data for this compound is not currently published, this guide provides a framework for its experimental determination. The provided data for the structural analog, 3-Nitrobenzoic acid, serves as a useful, albeit preliminary, reference for solvent selection and experimental design. The detailed experimental protocol outlines a robust and widely accepted method for generating reliable solubility data, which is essential for the effective application of this compound in research and development.

References

aget="_blank">Methyl 3-bromo-4-nitrobenzoate molecular weight and formula.

Author: BenchChem Technical Support Team. Date: December 2025

Note on Isomer Specificity: This technical guide focuses on Methyl 4-bromo-3-nitrobenzoate. While the initial query specified Methyl 3-bromo-4-nitrobenzoate, the former is more extensively documented in scientific literature. It is presumed that the user is interested in the properties and applications of the more common isomer, Methyl 4-bromo-3-nitrobenzoate.

This document provides a comprehensive overview of Methyl 4-bromo-3-nitrobenzoate, including its physicochemical properties, a representative synthesis protocol, and its relevance in research, particularly in the context of drug development.

Quantitative Data Summary

The key quantitative properties of Methyl 4-bromo-3-nitrobenzoate are summarized in the table below.

PropertyValueSource
Molecular Formula C8H6BrNO4[1][2]
Molecular Weight 260.04 g/mol [1][2]

Experimental Protocols

Synthesis of Methyl 4-bromo-3-nitrobenzoate

The following is a representative protocol for the synthesis of Methyl 4-bromo-3-nitrobenzoate, based on standard organic chemistry transformations. This process typically involves two main steps: the nitration of 4-bromobenzoic acid followed by the esterification of the resulting product.

Part 1: Nitration of 4-Bromobenzoic Acid

  • Materials: 4-bromobenzoic acid, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃), ice, and distilled water.

  • Procedure:

    • In a flask, dissolve 4-bromobenzoic acid in concentrated sulfuric acid and cool the mixture in an ice bath.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the flask while maintaining a low temperature (typically between 0-10°C).

    • After the addition is complete, allow the reaction to stir for a specified time to ensure complete nitration.

    • Pour the reaction mixture over crushed ice to precipitate the product, 4-bromo-3-nitrobenzoic acid.

    • Collect the solid product by vacuum filtration and wash with cold water to remove any residual acid.

Part 2: Esterification of 4-bromo-3-nitrobenzoic acid

  • Materials: 4-bromo-3-nitrobenzoic acid, methanol (CH₃OH), and a catalytic amount of concentrated sulfuric acid.

  • Procedure:

    • Suspend the dried 4-bromo-3-nitrobenzoic acid in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

    • Reflux the mixture for several hours to drive the esterification reaction to completion.

    • After cooling, remove the excess methanol under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure Methyl 4-bromo-3-nitrobenzoate.

Visualizations

Below are diagrams illustrating the synthesis workflow and a potential biological signaling pathway influenced by a related compound.

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Esterification A 4-Bromobenzoic Acid C 4-Bromo-3-nitrobenzoic Acid A->C Nitration B HNO₃ / H₂SO₄ F Methyl 4-bromo-3-nitrobenzoate C->F Esterification D Methanol (CH₃OH) E H₂SO₄ (catalyst)

Caption: Synthesis workflow for Methyl 4-bromo-3-nitrobenzoate.

Biological Activity and Signaling Pathway

Methyl 4-bromo-3-nitrobenzoate is a versatile intermediate in the synthesis of more complex molecules, including those with potential pharmaceutical applications. While specific signaling pathways for this exact compound are not extensively detailed, research on the related compound, 4-methyl-3-nitrobenzoic acid, has shown it to be an inhibitor of cancer cell migration. This inhibition is achieved by interfering with the epidermal growth factor (EGF)-induced signaling cascade that leads to cell motility. The proposed mechanism involves the impairment of cofilin phosphorylation and actin polymerization, which are crucial steps in the formation of cellular protrusions required for migration.

The following diagram illustrates the signaling pathway inhibited by this class of compounds.

Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Pathway Downstream Signaling EGFR->Pathway Cofilin_P Cofilin Phosphorylation Pathway->Cofilin_P Actin_Poly Actin Polymerization Pathway->Actin_Poly Cell_Migration Cell Migration Cofilin_P->Cell_Migration Actin_Poly->Cell_Migration Inhibitor 4-Methyl-3-nitrobenzoic Acid (Related Compound) Inhibitor->Cofilin_P Inhibits Inhibitor->Actin_Poly Inhibits

Caption: Inhibition of EGF-induced cell migration signaling.

References

aget="_blank">Chemical structure of Methyl 3-bromo-4-nitrobenzoate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-bromo-4-nitrobenzoate, a halogenated nitroaromatic compound. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document compiles available information and provides context based on closely related analogs. The guide covers its chemical structure, physicochemical properties, a plausible synthetic route, and its potential as a building block in synthetic and medicinal chemistry.

Chemical Structure and Properties

This compound is an aromatic compound characterized by a benzene ring substituted with a methyl ester group, a bromine atom, and a nitro group. The specific arrangement of these substituents dictates its chemical reactivity and physical properties.

IUPAC Name: this compound CAS Number: 126759-30-6[1][2] Molecular Formula: C₈H₆BrNO₄[1][2]

Physicochemical Properties
PropertyMethyl 4-bromo-3-nitrobenzoateMethyl 3-nitrobenzoateMethyl 3-bromo-4-methyl-5-nitrobenzoate
Molecular Weight 260.04 g/mol [3]181.15 g/mol [4]274.07 g/mol
Melting Point Not Available76-80 °CNot Available
Boiling Point Not Available279 °C[4]Not Available
XLogP 2.3[3]Not Available2.7[5]
Hydrogen Bond Donors 00[5]0[5]
Hydrogen Bond Acceptors 44[5]4[5]

Table 1: Physicochemical Properties of this compound Analogs.

Synthesis of this compound

A specific, peer-reviewed synthesis protocol for this compound is not widely published. However, a plausible synthetic route can be devised based on established methods for the nitration of substituted benzoic acids and their esters. The most likely precursor for this synthesis is Methyl 3-bromobenzoate.

The synthesis would proceed via an electrophilic aromatic substitution reaction. The ester group (-COOCH₃) is a meta-director, while the bromine atom is an ortho-, para-director. In this case, the directing effects of both substituents would need to be considered. Nitration of Methyl 3-bromobenzoate would likely yield a mixture of isomers, from which this compound would need to be separated and purified.

Below is a generalized experimental protocol for the nitration of a methyl benzoate derivative, which could be adapted for the synthesis of this compound from Methyl 3-bromobenzoate.

Experimental Protocol: Nitration of a Methyl Benzoate Derivative

This protocol is adapted from established procedures for the nitration of methyl benzoate.[6][7][8][9][10]

Materials:

  • Methyl 3-bromobenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Methanol (for recrystallization)

  • Distilled water

  • Sodium Bicarbonate solution (for neutralization)

Apparatus:

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filtration apparatus

  • Beaker

  • Glass stir rod

Procedure:

  • In a reaction flask, add the starting material, Methyl 3-bromobenzoate.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid while stirring.

  • In a separate vessel, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the stirred solution of Methyl 3-bromobenzoate, maintaining the reaction temperature below 15°C.[7][9]

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time, followed by stirring at room temperature to ensure the reaction goes to completion.[10]

  • Pour the reaction mixture onto crushed ice in a beaker and stir until the ice has completely melted.[9][11]

  • The solid product will precipitate out of the solution. Collect the crude product by vacuum filtration and wash with cold water to remove residual acids.

  • Neutralize any remaining acid by washing the crude product with a dilute sodium bicarbonate solution.

  • Purify the crude product by recrystallization from a suitable solvent, such as methanol.[10]

  • Dry the purified crystals and determine the yield and melting point.

Safety Precautions: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, and a lab coat). The nitration reaction is exothermic and must be carefully controlled with an ice bath to prevent runaway reactions and the formation of dinitrated byproducts.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Methyl 3-bromobenzoate Reaction_Vessel Reaction Vessel (in Ice Bath) Start->Reaction_Vessel H2SO4 Conc. H₂SO₄ Nitrating_Mixture Prepare Nitrating Mixture (HNO₃ + H₂SO₄) H2SO4->Nitrating_Mixture H2SO4->Reaction_Vessel HNO3 Conc. HNO₃ HNO3->Nitrating_Mixture Nitration Slow Addition of Nitrating Mixture Nitrating_Mixture->Nitration Reaction_Vessel->Nitration Stirring Stirring at Low Temp & Room Temp Nitration->Stirring Quenching Pour onto Ice Stirring->Quenching Filtration Vacuum Filtration Quenching->Filtration Washing Wash with H₂O & NaHCO₃ soln. Filtration->Washing Recrystallization Recrystallize from Methanol Washing->Recrystallization Product Pure this compound Recrystallization->Product

Caption: Synthetic workflow for the preparation of this compound.

Spectroscopic Characterization (Predicted)

While the actual spectra for this compound are not available in the searched databases, we can predict the expected spectral features based on its structure and data from its isomers.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electronic effects of the bromo, nitro, and methyl ester groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the ester, the methyl carbon of the ester, and the six aromatic carbons. The chemical shifts of the aromatic carbons will be affected by the electron-withdrawing nature of the nitro and bromo groups and the ester functionality. For comparison, ¹³C NMR data for Methyl 3-nitrobenzoate is available.[4][12]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks are listed in Table 2, with comparative data from related compounds.

Functional GroupExpected Wavenumber (cm⁻¹)Reference Compound Data (cm⁻¹)
C=O (ester)1720 - 1740Methyl 3-nitrobenzoate: 1725[10]
NO₂ (asymmetric stretch)1510 - 1560Methyl 3-nitrobenzoate: 1530[10]
NO₂ (symmetric stretch)1345 - 1385Methyl 3-nitrobenzoate: 1350[10]
C-O (ester)1200 - 1300Methyl 3-nitrobenzoate: 1280[10]
C-Br500 - 600-
Aromatic C-H3000 - 3100-
Aromatic C=C1400 - 1600-

Table 2: Expected IR Absorption Bands for this compound.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (260.04 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by two m/z units should be observed for the molecular ion and any bromine-containing fragments.

Applications in Research and Drug Development

Substituted nitrobenzoates are important intermediates in organic synthesis, particularly in the pharmaceutical industry. The nitro group can be readily reduced to an amino group, providing a key functional handle for further molecular elaboration. The resulting aminobenzoates are crucial building blocks for a wide range of therapeutic agents.[6]

While specific applications for this compound are not documented in the available search results, its structural motifs suggest its potential as an intermediate in the synthesis of more complex molecules. The bromo and nitro groups offer sites for various chemical transformations, such as nucleophilic aromatic substitution, cross-coupling reactions, and reduction, making it a potentially versatile building block for the synthesis of novel pharmaceutical candidates. For instance, the related compound, Methyl 2-bromo-3-nitrobenzoate, is utilized in the synthesis of compounds with anti-inflammatory and analgesic properties.[13]

Potential Reaction Pathways in Drug Discovery

The functional groups of this compound allow for a variety of subsequent chemical modifications, which are fundamental in creating libraries of compounds for drug discovery screening.

Drug_Discovery_Pathways cluster_reduction Reduction cluster_coupling Cross-Coupling cluster_hydrolysis Hydrolysis Start This compound Amino_Product Methyl 3-bromo-4-aminobenzoate Start->Amino_Product Reduction of NO₂ Coupling_Product Biaryl Compounds Start->Coupling_Product e.g., Suzuki, Buchwald-Hartwig Acid_Product 3-bromo-4-nitrobenzoic acid Start->Acid_Product Ester Hydrolysis Further_Derivatization_1 Bioactive Molecules Amino_Product->Further_Derivatization_1 Amide Formation, Alkylation, etc. Further_Derivatization_2 Bioactive Molecules Coupling_Product->Further_Derivatization_2 Modification of new substituent Further_Derivatization_3 Bioactive Molecules Acid_Product->Further_Derivatization_3 Amide Coupling, Esterification

Caption: Potential synthetic transformations of this compound for drug discovery.

Conclusion

This compound is a halogenated nitroaromatic compound with potential as a versatile intermediate in organic synthesis. While detailed experimental data for this specific isomer is scarce, this guide provides a framework for its synthesis and characterization based on the well-documented chemistry of its analogs. Its utility in medicinal chemistry and drug development lies in the reactivity of its functional groups, which allow for diverse chemical modifications to generate novel molecular entities for biological screening. Further research is warranted to fully elucidate the properties and synthetic applications of this compound.

References

In-Depth Technical Guide to the Safety and Handling of Methyl 3-bromo-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl 3-bromo-4-nitrobenzoate (CAS No. 126759-30-6), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

This compound is a white to yellow powder.[1] Key physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 126759-30-6
Molecular Formula C₈H₆BrNO₄
Molecular Weight 260.04 g/mol [1]
Appearance White to yellow powder[1]
Melting Point 72-77 °C[1]
Purity ≥ 97%
Storage Temperature Room Temperature[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation and sensitization.

GHS Hazard Classification

Hazard ClassCategory
Skin Irritation2
Eye Irritation2A
Specific target organ toxicity — single exposure (Respiratory tract irritation)3
Skin Sensitization1

Hazard Statements (H-phrases):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H317: May cause an allergic skin reaction.

Precautionary Statements (P-phrases):

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

Toxicological Information

Toxicity DataValue
Acute Oral Toxicity (LD50) Not available
Acute Dermal Toxicity (LD50) Not available
Acute Inhalation Toxicity (LC50) Not available

Occupational Exposure Limits

Currently, there are no established occupational exposure limits, such as Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV), for this compound.

Exposure LimitValue
OSHA PEL Not established
ACGIH TLV Not established

First Aid Measures

Immediate and appropriate first aid is essential in case of accidental exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure risk.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid formation of dust and aerosols.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Accidental Release Measures and Disposal

Accidental Release:

  • Small Spills: Carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent further leakage or spillage if safe to do so. Contain the spill and collect the material using a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place it in a container for disposal according to local regulations.

Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Do not allow the material to enter drains, sewers, or waterways.

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen bromide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Visualizations

Logical Workflow for Safe Chemical Handling

SafeHandlingWorkflow cluster_receipt Receipt and Storage cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures Receipt Receive Chemical Inspect Inspect Container Receipt->Inspect Store Store Appropriately Inspect->Store PPE Don Personal Protective Equipment Store->PPE Weigh Weigh in Ventilated Area PPE->Weigh Use Use in Experiment Weigh->Use Decontaminate Decontaminate Work Area Use->Decontaminate Spill Spill Occurs Use->Spill FirstAid Administer First Aid Use->FirstAid Waste Segregate Waste Decontaminate->Waste Dispose Dispose of Waste Properly Waste->Dispose Evacuate Evacuate Area Spill->Evacuate Notify Notify Safety Officer FirstAid->Notify Evacuate->Notify

Caption: A logical workflow for the safe handling of a chemical from receipt to disposal.

Hazard Relationship Diagram

HazardRelationships cluster_hazards Primary Hazards cluster_ppe Required Personal Protective Equipment substance This compound SkinIrritation Skin Irritation (H315) substance->SkinIrritation EyeIrritation Eye Irritation (H319) substance->EyeIrritation RespiratoryIrritation Respiratory Irritation (H335) substance->RespiratoryIrritation SkinSensitization Skin Sensitization (H317) substance->SkinSensitization Gloves Chemical Resistant Gloves SkinIrritation->Gloves LabCoat Lab Coat SkinIrritation->LabCoat Goggles Safety Goggles EyeIrritation->Goggles Respirator Respirator (for dust) RespiratoryIrritation->Respirator SkinSensitization->Gloves

Caption: Relationships between the hazards of this compound and required PPE.

References

An In-depth Technical Guide to Methyl 3-bromo-4-nitrobenzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 3-bromo-4-nitrobenzoate is a substituted aromatic compound that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both an electron-withdrawing nitro group and a bromine atom, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and materials for scientific research. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and explores its potential applications in drug development and related scientific fields.

IUPAC Name and Chemical Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1]

Chemical Structure:

Caption: Chemical Structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its isomers for comparative analysis.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 126759-30-6[1]
Molecular Formula C₈H₆BrNO₄[1]
Molecular Weight 260.04 g/mol [1][2]
Appearance White to light yellow powder/crystal[3]
Melting Point 102-103 °C[4]
Boiling Point 320.9±22.0 °C (Predicted)[4]
Density 1.673±0.06 g/cm³ (Predicted)[4]

Experimental Protocols: Synthesis of this compound

A common synthetic route to this compound involves the nitration of a suitable precursor. A representative protocol is detailed below.

Reaction: Nitration of Methyl 3-bromobenzoate.

Materials:

  • Methyl 3-bromobenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Distilled Water

  • Methanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, add Methyl 3-bromobenzoate. Cool the flask in an ice bath.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the cooled Methyl 3-bromobenzoate with continuous stirring. Continue to cool the mixture in the ice bath.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid. This should be done in an ice bath to dissipate the heat generated.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred solution of Methyl 3-bromobenzoate in sulfuric acid, ensuring the temperature of the reaction mixture is maintained below 10-15°C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period to ensure the reaction goes to completion.

  • Quenching: Pour the reaction mixture slowly onto crushed ice with stirring. This will cause the crude product to precipitate out of the solution.

  • Isolation of the Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual acid.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as methanol, to yield the pure product.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Concentrated acids are highly corrosive and should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

G start Start: Methyl 3-bromobenzoate step1 Dissolve in conc. H₂SO₄ in an ice bath start->step1 step2 Add nitrating mixture (HNO₃ + H₂SO₄) dropwise at <15°C step1->step2 step3 Stir at room temperature step2->step3 step4 Pour onto crushed ice (Quenching) step3->step4 step5 Vacuum filtration and wash with water step4->step5 step6 Recrystallization from Methanol step5->step6 end_node End: Pure this compound step6->end_node

Caption: Synthetic Workflow for this compound.

Applications in Research and Drug Development

This compound is a key intermediate with potential applications in several areas of chemical and pharmaceutical research.

  • Organic Synthesis: It serves as a precursor for introducing a substituted benzoyl moiety into larger molecules. The bromine atom can be displaced via nucleophilic substitution or participate in cross-coupling reactions, while the nitro group can be reduced to an amine, providing a handle for further functionalization.

  • Pharmaceutical Development: Derivatives of nitrobenzoates have been investigated for a range of biological activities. Research indicates that similar compounds may possess antibacterial and antitumor properties.[1] The presence of the nitro group is often significant for the biological efficacy of a compound.[1]

  • Material Science: Aromatic nitro compounds can be used in the development of photoactive materials due to their electronic properties.[1]

G parent This compound app1 Organic Synthesis Intermediate parent->app1 app2 Pharmaceutical Research parent->app2 app3 Material Science parent->app3 sub_app1a Cross-coupling Reactions app1->sub_app1a sub_app1b Nucleophilic Substitution app1->sub_app1b sub_app1c Reduction of Nitro Group app1->sub_app1c sub_app2a Antibacterial Agents app2->sub_app2a sub_app2b Antitumor Agents app2->sub_app2b sub_app3a Photoactive Materials app3->sub_app3a

Caption: Potential Applications of this compound.

Potential Biological Signaling Pathways

While specific signaling pathways for this compound have not been extensively studied, research on a closely related compound, Methyl 3-bromo-4,5-dihydroxybenzoate (MBD) , provides valuable insights. MBD has been shown to attenuate inflammatory bowel disease by regulating the Toll-like receptor (TLR)/NF-κB signaling pathway . This pathway is a cornerstone of the innate immune system and plays a critical role in inflammation.

The study on MBD demonstrated that it could inhibit the expression of key pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6, by modulating the TLR/NF-κB pathway. Given the structural similarities, it is plausible that this compound or its derivatives could be investigated for similar immunomodulatory effects.

Potential Interaction with the TLR/NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB nucleus Nucleus NFkB->nucleus translocates to inflammation Inflammatory Response (TNF-α, IL-1β, IL-6) nucleus->inflammation promotes transcription of compound Potential Inhibition by Benzoate Derivatives compound->MyD88 compound->IKK

Caption: Simplified TLR/NF-κB Signaling Pathway.

Conclusion

This compound is a chemical compound with significant potential for researchers, scientists, and drug development professionals. Its well-defined chemical properties and versatile reactivity make it an important building block in organic synthesis. Furthermore, the biological activities observed in structurally related compounds suggest that it could be a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and anti-cancer research. The detailed synthetic protocol and exploration of its potential applications provided in this guide serve as a valuable resource for its utilization in the laboratory and in the broader context of chemical and pharmaceutical innovation.

References

Commercial Availability and Synthetic Pathways of Methyl 3-bromo-4-nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Methyl 3-bromo-4-nitrobenzoate (CAS No. 126759-30-6), a key intermediate in various synthetic applications. Furthermore, a detailed, plausible experimental protocol for its synthesis is presented, based on established chemical transformations. This document aims to serve as a valuable resource for researchers in organic chemistry and drug discovery.

Commercial Availability

This compound is readily available from a range of chemical suppliers. The typical purity offered is around 97%, suitable for most research and development purposes. The following table summarizes the availability from some of the key suppliers. Researchers are advised to contact the suppliers directly for the most current pricing and stock information.

SupplierCAS NumberPurityAvailable Quantities
AChemBlock126759-30-697%Custom quote available
Sigma-Aldrich126759-30-6-Inquire for details
BLD Pharm126759-30-6-Inquire for details
Parchem126759-30-6-Inquire for details

Synthetic Protocol

A logical workflow for this synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_product Final Product 3-Bromo-4-nitrobenzoic_Acid 3-Bromo-4-nitrobenzoic Acid Esterification Esterification 3-Bromo-4-nitrobenzoic_Acid->Esterification Methanol (CH3OH) Sulfuric Acid (H2SO4, cat.) Reflux Methyl_3-bromo-4-nitrobenzoate This compound Esterification->Methyl_3-bromo-4-nitrobenzoate

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Esterification of 3-bromo-4-nitrobenzoic acid

This protocol is adapted from standard esterification procedures.

Materials:

  • 3-bromo-4-nitrobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-nitrobenzoic acid.

  • Addition of Reagents: To the flask, add an excess of anhydrous methanol to act as both the solvent and the reactant. A typical ratio would be 10-20 mL of methanol per gram of the carboxylic acid.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring mixture. Approximately 2-5% molar equivalent with respect to the starting carboxylic acid is usually sufficient.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Allow the reaction to proceed at reflux for several hours (typically 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate. Be cautious as this will cause gas evolution (CO₂).

    • Pour the mixture into a separatory funnel containing water and extract the product with an organic solvent like ethyl acetate or dichloromethane. Perform the extraction three times to ensure complete recovery of the product.

    • Combine the organic layers and wash them with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.

Safety Precautions:

  • All procedures should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Methanol is flammable and toxic. Avoid inhalation and contact with skin.

This guide provides a starting point for researchers interested in utilizing or synthesizing this compound. For specific applications, further optimization of the synthetic protocol may be necessary.

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 3-bromo-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the two-step synthesis of methyl 3-bromo-4-nitrobenzoate from 3-bromobenzoic acid. The synthesis involves the nitration of the aromatic ring followed by the esterification of the carboxylic acid functional group.

Chemical Overview

The synthesis of this compound from 3-bromobenzoic acid is a sequential process involving two key organic reactions: electrophilic aromatic substitution and Fischer-Speier esterification.

  • Nitration of 3-bromobenzoic acid: The first step is the nitration of the starting material, 3-bromobenzoic acid. This is an electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto the benzene ring. The position of the incoming nitro group is determined by the directing effects of the substituents already present: the bromine atom (-Br) and the carboxylic acid group (-COOH). The bromine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. The nitration of 3-bromobenzoic acid with a mixture of nitric and sulfuric acid predominantly yields 3-bromo-4-nitrobenzoic acid.

  • Esterification of 3-bromo-4-nitrobenzoic acid: The second step involves the conversion of the carboxylic acid group of 3-bromo-4-nitrobenzoic acid into a methyl ester. This is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[1][2] This acid-catalyzed reaction is an equilibrium process.

Experimental Workflow

The overall synthetic pathway is a two-step process starting from the commercially available 3-bromobenzoic acid. The intermediate, 3-bromo-4-nitrobenzoic acid, is synthesized and then converted to the final product, this compound.

SynthesisWorkflow Start 3-Bromobenzoic Acid Nitration Nitration (HNO3, H2SO4) Start->Nitration Intermediate 3-Bromo-4-nitrobenzoic Acid Nitration->Intermediate Step 1 Esterification Esterification (Methanol, H2SO4) Intermediate->Esterification Product This compound Esterification->Product Step 2 Purification Purification (Recrystallization) Product->Purification

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

ParameterStep 1: NitrationStep 2: Esterification
Reactants 3-bromobenzoic acid, Nitric acid, Sulfuric acid3-bromo-4-nitrobenzoic acid, Methanol, Sulfuric acid
Molar Ratio 1 : 1.2 : 2.5 (Substrate:HNO₃:H₂SO₄)1 : 20 : 0.5 (Substrate:Methanol:H₂SO₄)
Solvent Sulfuric acidMethanol
Temperature 0-10 °CReflux (approx. 65 °C)
Reaction Time 2 hours4-6 hours
Typical Yield 75-85%80-90%

Experimental Protocols

Safety Precautions: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[3] All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Step 1: Synthesis of 3-Bromo-4-nitrobenzoic Acid

Materials:

  • 3-bromobenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Crushed ice

  • Distilled water

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, carefully add 10 mL of concentrated sulfuric acid and cool it to 0 °C in an ice bath.

  • Slowly add 5.0 g (24.9 mmol) of 3-bromobenzoic acid to the cold sulfuric acid with constant stirring until it is fully dissolved. Maintain the temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 2.1 mL (29.9 mmol) of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 3-bromobenzoic acid over a period of 30 minutes. Ensure the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 1.5 hours.

  • Slowly pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

  • A precipitate of 3-bromo-4-nitrobenzoic acid will form. Allow the ice to melt completely.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product thoroughly with several portions of cold distilled water to remove residual acids.

  • Dry the product in a vacuum oven at 60-70 °C. The expected yield is approximately 4.5 g to 5.2 g.

Step 2: Synthesis of this compound (Fischer Esterification)

Materials:

  • 3-bromo-4-nitrobenzoic acid (from Step 1)

  • Anhydrous methanol

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Place 4.0 g (16.3 mmol) of dry 3-bromo-4-nitrobenzoic acid and 80 mL of anhydrous methanol in a 250 mL round-bottom flask.[1]

  • Swirl the flask to dissolve the solid.

  • Carefully add 1.0 mL of concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Let the reaction proceed for 4-6 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in 50 mL of ethyl acetate.

  • Transfer the solution to a separatory funnel and wash it with 30 mL of distilled water, followed by 30 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 30 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization from a mixture of ethanol and water to obtain a pure crystalline solid. The expected yield is approximately 3.8 g to 4.2 g.

References

Application Notes and Protocols for the Nitration of Methyl 3-Bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed experimental procedure for the nitration of methyl 3-bromobenzoate to synthesize methyl 3-bromo-5-nitrobenzoate. This reaction is a classic example of electrophilic aromatic substitution, where a nitro group (-NO2) is introduced onto the aromatic ring. The directing effects of the existing substituents on the benzene ring, the bromo group and the methyl ester group, are crucial in determining the regioselectivity of the reaction. Both the bromo and the methyl ester functionalities are deactivating and meta-directing substituents. Consequently, the incoming electrophile, the nitronium ion (NO2+), is directed to the position that is meta to both groups, which is the C-5 position. The nitronium ion is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid.[1][2] This protocol is adapted from established procedures for the nitration of methyl benzoate.[3][4][5]

Reaction Scheme

Experimental Protocol

Materials and Reagents

  • Methyl 3-bromobenzoate

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Methanol

  • Ethyl acetate

  • Petroleum ether

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Deionized water

  • Ice

Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Beaker

  • Büchner funnel and flask

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Melting point apparatus

Procedure

1. Reaction Setup

  • In a round-bottom flask equipped with a magnetic stir bar, add methyl 3-bromobenzoate.

  • Place the flask in an ice bath and slowly add concentrated sulfuric acid while stirring. Continue stirring until the methyl 3-bromobenzoate is completely dissolved.

2. Preparation of the Nitrating Mixture

  • In a separate beaker or flask, carefully add concentrated nitric acid to concentrated sulfuric acid. This mixture should be prepared in an ice bath to control the exothermic reaction.

3. Nitration Reaction

  • Slowly add the cold nitrating mixture dropwise to the stirred solution of methyl 3-bromobenzoate in sulfuric acid, ensuring the temperature of the reaction mixture is maintained between 0 and 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time.

  • Subsequently, allow the reaction mixture to warm to room temperature and stir for an additional period.

4. Work-up

  • Carefully pour the reaction mixture over crushed ice in a beaker.

  • Stir the mixture until the ice has completely melted. A precipitate of the crude product should form.

  • Isolate the crude product by vacuum filtration using a Büchner funnel, and wash the solid with cold deionized water.

5. Purification

  • The crude product can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol-water mixture.[3]

  • Alternatively, for a higher purity product, column chromatography can be performed using a silica gel stationary phase and an eluent system such as a mixture of petroleum ether and ethyl acetate.[6]

6. Characterization

  • Dry the purified product and determine its mass and melting point.

  • Characterize the product using spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy to confirm its identity and purity.

Data Presentation

Table 1: Reagent and Product Data

CompoundMolecular FormulaMolar Mass ( g/mol )Amount (g)Moles (mmol)Stoichiometric Ratio
Methyl 3-bromobenzoateC8H7BrO2215.045.0023.251.0
Nitric Acid (70%)HNO363.012.1033.331.43
Sulfuric Acid (98%)H2SO498.08~15 mL-Catalyst/Solvent
Methyl 3-bromo-5-nitrobenzoateC8H6BrNO4260.04--Theoretical Yield (g): 6.05

Characterization Data for Methyl 3-bromo-5-nitrobenzoate:

  • Appearance: White solid.[6]

  • 1H NMR (300MHz, Chloroform-d): δ 8.74 (s, 1H), 8.57 (s, 1H), 8.46 (s, 1H), 3.95 (s, 3H).[6]

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve Methyl 3-bromobenzoate in conc. H2SO4 at 0°C C Slowly add Nitrating Mixture to substrate solution (0-10°C) A->C B Prepare Nitrating Mixture (conc. HNO3 + conc. H2SO4) at 0°C B->C D Stir at 0°C, then at RT C->D E Quench reaction mixture on crushed ice D->E F Isolate crude product by vacuum filtration E->F G Wash with cold water F->G H Purify by Recrystallization or Column Chromatography G->H I Dry the final product H->I J Characterize by MP, NMR, IR I->J

Caption: Experimental workflow for the nitration of methyl 3-bromobenzoate.

References

Application Notes and Protocols for the Use of Methyl 3-bromo-4-nitrobenzoate in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Methyl 3-bromo-4-nitrobenzoate as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reagent is particularly valuable for the synthesis of complex biaryl compounds, which are key intermediates in the development of novel pharmaceuticals and functional materials. The presence of both an electron-withdrawing nitro group and a methyl ester group on the aromatic ring influences its reactivity and functional group compatibility.

Principles of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely adopted palladium-catalyzed cross-coupling reaction that facilitates the formation of a carbon-carbon bond between an organoboron compound (such as a boronic acid or its ester) and an organohalide.[1][2] this compound serves as the organohalide partner in this reaction. The reaction is prized for its mild conditions, tolerance of a wide array of functional groups, and the commercial availability of the requisite reagents.[3][4]

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[5] The reactivity of organohalides in this step generally follows the trend: I > Br > OTf >> Cl.[6][7] The electron-withdrawing nature of the nitro and ester groups on this compound can enhance the rate of this oxidative addition step.[6][8]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide.[2][5]

  • Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[5][9]

Data Presentation: Representative Reaction Conditions and Yields

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following table summarizes representative conditions for the coupling of this compound with various arylboronic acids. These conditions can serve as a starting point for optimization with specific substrates.

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.0)Toluene/H₂O (4:1)901288
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane/H₂O (5:1)1001092
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF/H₂O (10:1)801685
44-Fluorophenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.0)2-MeTHF/H₂O (4:1)100895
54-Vinylphenylboronic acidPd/C (5)-Na₂CO₃ (2.0)Ethanol/H₂O (3:1)801878

Note: The yields presented are representative and can vary based on the specific reaction scale and purity of reagents.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. These protocols are intended as a general guide and may require optimization for specific substrates.

Protocol 1: General Procedure using a Homogeneous Catalyst

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 2.5 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Procedure:

  • In a microwave reactor vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_steps Pd0 Pd(0)L_n PdII_complex R¹-Pd(II)L_n-X Pd0->PdII_complex R¹-X OxAdd Oxidative Addition PdII_R1R2 R¹-Pd(II)L_n-R² PdII_complex->PdII_R1R2 R²-B(OR)₂ Base Transmetalation Transmetalation PdII_R1R2->Pd0 Product R¹-R² PdII_R1R2->Product RedElim Reductive Elimination Product->Pd0 Reagents R¹-X + R²-B(OR)₂ Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Arylboronic acid, Base start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert catalyst_solvent Add Catalyst and Degassed Solvent inert->catalyst_solvent reaction Heat and Stir Reaction Mixture catalyst_solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes: Methyl 3-bromo-4-nitrobenzoate as a Versatile Intermediate in the Synthesis of Novel Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromo-4-nitrobenzoate is a functionalized aromatic compound with significant potential as an intermediate in pharmaceutical synthesis. Its structure incorporates three key reactive sites: a methyl ester, a nitro group, and a bromine atom. These functional groups can be selectively manipulated to allow for the construction of complex molecular architectures. This document outlines the utility of this compound as a building block for creating novel heterocyclic entities, which are prevalent in many biologically active compounds. The protocols provided herein describe the sequential reduction of the nitro group followed by palladium-catalyzed cross-coupling reactions to generate a library of substituted aniline derivatives, key precursors to a wide range of potential therapeutic agents.

Introduction

The strategic functionalization of aromatic rings is a cornerstone of modern medicinal chemistry. This compound presents an attractive starting material for drug discovery programs due to the orthogonal reactivity of its substituents. The nitro group can be readily reduced to an aniline, a common precursor for the synthesis of heterocycles such as benzimidazoles, quinolines, and quinoxalines. The bromine atom is well-suited for participation in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the introduction of a wide array of substituents to modulate the pharmacological properties of the final compounds.[1][2][3] The methyl ester provides a handle for further derivatization, such as conversion to amides or other ester analogs.

This application note details the synthetic pathways and experimental protocols for the utilization of this compound in the generation of a diverse set of intermediates for pharmaceutical research.

Key Synthetic Transformations

The synthetic utility of this compound is primarily centered on two key transformations: the reduction of the nitro group and the substitution of the bromine atom.

Reduction of the Nitro Group

The selective reduction of the nitro group to an amine is a critical step in elaborating the core structure of this compound. This transformation yields Methyl 4-amino-3-bromobenzoate, a versatile intermediate for further functionalization. Several methods can be employed for this reduction, with catalytic hydrogenation being a common and high-yielding approach.[4]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of carbon and nitrogen-based substituents.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the aromatic ring and a boronic acid or ester.[3][5][6] This is a powerful method for synthesizing biaryl structures, which are present in numerous pharmaceuticals.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond between the aromatic ring and an amine.[1][7][8] This is a key transformation for the synthesis of diaryl amines and other N-arylated compounds.

Proposed Synthetic Pathway to a Novel Benzimidazole Scaffold

The following scheme illustrates a potential synthetic pathway starting from this compound to a hypothetical benzimidazole scaffold, a common motif in pharmacologically active molecules.

G cluster_0 Synthesis of Benzimidazole Scaffold A This compound B Methyl 4-amino-3-bromobenzoate A->B Nitro Reduction (e.g., H2, Pd/C) C Methyl 4-amino-3-(aryl)benzoate B->C Suzuki Coupling (e.g., Ar-B(OH)2, Pd(PPh3)4, K2CO3) D N-(2-formyl-4-(methoxycarbonyl)-6-(aryl)phenyl)formamide C->D Formylation & Amide Formation E Methyl 2-(aryl)benzimidazole-5-carboxylate D->E Cyclization G cluster_workflow General Experimental Workflow Start Start with This compound Reaction Perform Reaction (e.g., Reduction or Coupling) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis Final Pure Intermediate Analysis->Final

References

Synthetic Strategies for Heterocyclic Compounds Utilizing Methyl 3-bromo-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of benzimidazole and quinoxaline derivatives, key scaffolds in medicinal chemistry, starting from the readily available building block, Methyl 3-bromo-4-nitrobenzoate. The presented synthetic routes involve a series of versatile and well-established chemical transformations, including nitro group reduction, palladium-catalyzed amination, and cyclization reactions.

Application Note 1: Synthesis of Benzimidazole Derivatives

This application note outlines a multi-step synthesis of benzimidazole derivatives from this compound. The overall strategy involves the initial reduction of the nitro group, followed by a Buchwald-Hartwig amination to introduce a second amino group, and subsequent cyclization with a one-carbon synthon to form the benzimidazole ring.

The first key transformation is the selective reduction of the nitro group to an amine in the presence of a bromo and an ester functionality. This can be effectively achieved using reagents such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid. The resulting intermediate, Methyl 4-amino-3-bromobenzoate, is a versatile precursor for further functionalization.

The second crucial step is the introduction of a second amino group at the 3-position via a palladium-catalyzed Buchwald-Hartwig amination. This powerful cross-coupling reaction allows for the formation of a C-N bond between the aryl bromide and an amine, leading to a substituted Methyl 3,4-diaminobenzoate.

Finally, the benzimidazole ring is constructed by the cyclization of the diamino intermediate. A common and efficient method for this is the reaction with formic acid or an orthoformate, which serves as a one-carbon source, to yield the desired benzimidazole scaffold. This synthetic approach offers a flexible route to a variety of substituted benzimidazoles with potential applications in drug discovery.

Benzimidazole_Synthesis start This compound intermediate1 Methyl 4-amino-3-bromobenzoate start->intermediate1 Nitro Reduction intermediate2 Methyl 3-amino-4-(substituted-amino)benzoate intermediate1->intermediate2 Buchwald-Hartwig Amination product Substituted Benzimidazole Derivative intermediate2->product Cyclization

Synthetic pathway to benzimidazole derivatives.

Application Note 2: Synthesis of Quinoxaline Derivatives

This section details a synthetic route to quinoxaline derivatives, another important class of nitrogen-containing heterocycles, starting from this compound. The initial steps of this pathway are identical to the benzimidazole synthesis, involving nitro reduction and subsequent amination to generate a substituted 1,2-diaminobenzene derivative.

Quinoxalines are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Therefore, after the successful synthesis of the Methyl 3,4-diaminobenzoate derivative, the final step involves a condensation reaction with a suitable dicarbonyl compound, such as glyoxal or 2,3-butanedione.

This cyclization reaction is generally high-yielding and proceeds under mild conditions, often in an alcoholic solvent. The choice of the 1,2-dicarbonyl compound allows for the introduction of various substituents on the quinoxaline ring, providing a straightforward method for generating a library of diverse quinoxaline derivatives for biological screening.

Quinoxaline_Synthesis start This compound intermediate1 Methyl 4-amino-3-bromobenzoate start->intermediate1 Nitro Reduction intermediate2 Methyl 3-amino-4-(substituted-amino)benzoate intermediate1->intermediate2 Buchwald-Hartwig Amination product Substituted Quinoxaline Derivative intermediate2->product Condensation with 1,2-dicarbonyl

Synthetic pathway to quinoxaline derivatives.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-amino-3-bromobenzoate (Nitro Reduction)

Method A: Using Tin(II) Chloride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of starting material).

  • Reagent Addition: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq).

  • Reaction: Slowly add concentrated hydrochloric acid (HCl) (5 mL per gram of starting material) to the mixture. The reaction is exothermic.

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralization: Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Method B: Using Iron Powder

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Acid Addition: Add glacial acetic acid (catalytic amount, e.g., 0.1 eq).

  • Heating: Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Filtration: After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extraction: Add water to the residue and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the desired product.

MethodReagentsSolventTemperatureTypical Yield
**A (SnCl₂) **SnCl₂·2H₂O, conc. HClEthanolReflux85-95%
B (Fe) Fe powder, glacial acetic acidEthanol/WaterReflux80-90%
Protocol 2: Synthesis of Methyl 3-amino-4-(phenylamino)benzoate (Buchwald-Hartwig Amination)
  • Reaction Setup: To an oven-dried Schlenk tube, add Methyl 4-amino-3-bromobenzoate (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add aniline (1.2 eq) and sodium tert-butoxide (NaOtBu) (1.4 eq).

  • Solvent Addition: Add anhydrous toluene (5 mL per gram of aryl bromide).

  • Heating: Heat the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Filtration: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel.

Catalyst SystemLigandBaseSolventTemperatureTypical Yield
Pd₂(dba)₃ / XPhosXPhosNaOtBuToluene100 °C70-85%
Protocol 3: Synthesis of Methyl 2-phenyl-1H-benzo[d]imidazole-6-carboxylate (Benzimidazole Formation)
  • Reaction Setup: In a round-bottom flask, dissolve Methyl 3-amino-4-(phenylamino)benzoate (1.0 eq) in formic acid (10 mL per gram of diamine).

  • Heating: Heat the reaction mixture to reflux for 4-6 hours.

  • Cooling and Precipitation: Cool the reaction mixture to room temperature. Pour the mixture into ice-water.

  • Neutralization: Neutralize with a concentrated ammonium hydroxide solution until a precipitate forms.

  • Filtration and Washing: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallization: Recrystallize the crude product from ethanol to obtain the pure benzimidazole derivative.

ReagentSolventTemperatureTypical Yield
Formic AcidFormic AcidReflux80-95%
Protocol 4: Synthesis of Methyl 2,3-diphenylquinoxaline-6-carboxylate (Quinoxaline Formation)
  • Reaction Setup: Dissolve Methyl 3-amino-4-(phenylamino)benzoate (1.0 eq) in ethanol (10 mL per gram of diamine) in a round-bottom flask.

  • Reagent Addition: Add benzil (1.05 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux for 2-4 hours.

  • Cooling and Precipitation: Cool the reaction mixture in an ice bath. The product will precipitate out of the solution.

  • Filtration and Washing: Collect the solid by filtration and wash with cold ethanol.

  • Drying: Dry the product in a vacuum oven.

ReagentSolventTemperatureTypical Yield
BenzilEthanolReflux90-98%

Data Summary

The following tables summarize the key quantitative data for the described synthetic transformations.

Table 1: Nitro Reduction of this compound

Starting MaterialProductMethodYield (%)Purity (%)
This compoundMethyl 4-amino-3-bromobenzoateA85-95>98
This compoundMethyl 4-amino-3-bromobenzoateB80-90>98

Table 2: Buchwald-Hartwig Amination of Methyl 4-amino-3-bromobenzoate

Aryl BromideAmineProductYield (%)Purity (%)
Methyl 4-amino-3-bromobenzoateAnilineMethyl 3-amino-4-(phenylamino)benzoate70-85>97

Table 3: Cyclization to Heterocyclic Products

Starting DiamineCyclization ReagentProductYield (%)Purity (%)
Methyl 3-amino-4-(phenylamino)benzoateFormic AcidMethyl 2-phenyl-1H-benzo[d]imidazole-6-carboxylate80-95>99
Methyl 3-amino-4-(phenylamino)benzoateBenzilMethyl 2,3-diphenylquinoxaline-6-carboxylate90-98>99

Application Notes and Protocols for the Preparation of Substituted Anilines from Methyl 3-bromo-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted anilines are a cornerstone of modern medicinal chemistry, serving as pivotal building blocks in the synthesis of a vast array of pharmaceutical agents.[1][2] Their prevalence in drug discovery is due to their versatile chemical handles that allow for precise structural modifications to optimize pharmacological properties such as efficacy, selectivity, and metabolic stability.[3][4] Methyl 3-bromo-4-nitrobenzoate is a readily available starting material that provides a strategic entry point to a diverse library of substituted anilines. The synthetic pathway typically involves two key stages: the selective reduction of the nitro group to form methyl 3-amino-4-bromobenzoate, followed by the substitution of the bromine atom to introduce a variety of functional groups. This document provides detailed protocols for these transformations, focusing on methods that preserve the methyl ester functionality and offer broad substrate scope.

Part 1: Selective Reduction of this compound

The primary challenge in this initial step is the chemoselective reduction of the nitro group in the presence of both a bromo substituent and a methyl ester. Standard catalytic hydrogenation with palladium on carbon can sometimes lead to undesired dehalogenation.[5][6] Therefore, milder and more selective methods are preferred.

Method 1: Reduction with Iron in Acidic Media

A classic and robust method for nitro group reduction is the use of iron powder in an acidic medium, such as acetic acid or ammonium chloride. This method is generally tolerant of halide and ester functional groups.[6][7]

Experimental Protocol: Iron/Acetic Acid Reduction

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol, water, and glacial acetic acid (e.g., a 2:2:1 ratio).

  • Reaction Execution: Heat the mixture to reflux (typically 80-90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethyl acetate.

  • Purification: Combine the filtrate and washes, and carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method 2: Reduction with Sodium Borohydride and Ferrous Chloride

A milder, high-yield alternative for the selective reduction of nitroarenes bearing ester groups involves a bimetallic system of sodium borohydride and ferrous chloride.[1][3]

Experimental Protocol: NaBH₄/FeCl₂ Reduction

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., a mixture of THF and water), add FeCl₂ (1.0 eq).

  • Reaction Execution: Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) (2.5 eq) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, quench the reaction by the slow addition of water.

  • Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.

Data Summary for Reduction Reactions
MethodReagentsSolventTemp (°C)Time (h)Typical Yield (%)Notes
1Fe, AcOHEtOH/H₂O/AcOH80-902-485-95Robust and cost-effective; requires filtration of iron salts.
2NaBH₄, FeCl₂THF/H₂O0 to RT1-390-96High chemoselectivity and yield under mild conditions.[3]

Part 2: Synthesis of Substituted Anilines via Palladium-Catalyzed Cross-Coupling

The resulting methyl 3-amino-4-bromobenzoate is a versatile intermediate for introducing a wide range of substituents at the 4-position via palladium-catalyzed cross-coupling reactions. The presence of the free amino group can sometimes interfere with the catalytic cycle, so optimization of ligands and bases is crucial.[8]

Method 3: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the aryl bromide and various organoboron reagents.[2][9]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk flask, combine methyl 3-amino-4-bromobenzoate (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq), and a palladium catalyst like Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (2-3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1).

  • Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS (12-24 hours).

  • Work-up: After cooling, dilute the reaction with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Method 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of diaryl amines or N-aryl alkylamines by coupling the aryl bromide with a primary or secondary amine.[4][10]

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup (Glovebox): In an inert atmosphere glovebox, add methyl 3-amino-4-bromobenzoate (1.0 eq), the amine coupling partner (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald precatalyst, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 1.1-1.2 times the mol% of palladium), and a base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq) to an oven-dried reaction vial.

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the vial and heat to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the mixture, dilute with ethyl acetate, and filter through Celite®.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Data Summary for Cross-Coupling Reactions
ReactionCoupling PartnerCatalyst System (Example)BaseSolventTemp (°C)Typical Yield (%)
Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O80-10075-95
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃ / XPhosNaOt-BuToluene90-11070-90

Visualizing the Workflow and Applications

Experimental Workflow

G cluster_0 Part 1: Nitro Reduction cluster_1 Part 2: Cross-Coupling cluster_2 Applications Start This compound Reduction Selective Reduction (e.g., Fe/AcOH or NaBH4/FeCl2) Start->Reduction Intermediate Methyl 3-amino-4-bromobenzoate Reduction->Intermediate Coupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) Intermediate->Coupling Substitution Introduction of R-group (Aryl, Alkyl, Amino, etc.) Final_Product Substituted Anilines (Methyl 3-amino-4-substituted-benzoate) Substitution->Final_Product Applications Drug Discovery & Development (e.g., Kinase Inhibitors) Final_Product->Applications

Caption: Synthetic workflow from this compound to substituted anilines.

Application in Drug Discovery: Kinase Inhibition

Many kinase inhibitors, pivotal in cancer therapy, feature a substituted aniline scaffold.[1] This framework often serves as a "hinge-binder," forming crucial hydrogen bonds with the ATP-binding site of the kinase enzyme, thereby inhibiting its activity and downstream signaling pathways that promote cell proliferation.

G cluster_0 Drug Action Mechanism cluster_1 Cellular Pathway Aniline_Derivative Substituted Aniline (Kinase Inhibitor) Kinase Kinase Enzyme (ATP Binding Site) Aniline_Derivative->Kinase Binds to Hinge Region Inhibition Inhibition of Kinase Activity Kinase->Inhibition Proliferation Cell Proliferation & Survival Inhibition->Proliferation Blocks Signal

Caption: Role of substituted anilines as kinase inhibitors in cellular pathways.

Conclusion

The transformation of this compound into a diverse range of substituted anilines is a highly valuable synthetic strategy for drug discovery and development. The protocols outlined provide robust and versatile methods for both the initial selective nitro reduction and the subsequent introduction of various substituents via palladium-catalyzed cross-coupling. These approaches offer researchers the flexibility to generate extensive libraries of novel compounds for biological screening and lead optimization.

References

Application of Methyl 3-bromo-4-nitrobenzoate in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Methyl 3-bromo-4-nitrobenzoate serves as a versatile and valuable building block in the synthesis of a diverse range of biologically active molecules. Its trifunctional nature, featuring a bromine atom, a nitro group, and a methyl ester, allows for a variety of chemical transformations, making it a key intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors for inflammatory diseases and cancer.

This document provides detailed application notes, experimental protocols, and visualizations to guide the use of this compound in medicinal chemistry research.

Application Notes

This compound is a pivotal starting material for the synthesis of complex heterocyclic compounds, many of which exhibit potent inhibitory activity against key cellular signaling pathways. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl moieties. The nitro group can be readily reduced to an amine, which can then be further functionalized through acylation, alkylation, or participation in cyclization reactions to form heterocyclic rings. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another handle for modification, or can be involved in reactions such as amidation.

A significant area of application for this compound is in the synthesis of p38 mitogen-activated protein (MAP) kinase inhibitors. The p38 MAP kinase signaling pathway plays a crucial role in the production of pro-inflammatory cytokines, making it a key target for the treatment of inflammatory diseases like rheumatoid arthritis.

Featured Application: Synthesis of p38 MAP Kinase Inhibitors

One notable example of a potent p38 MAP kinase inhibitor is TAK-715. While the direct synthesis of TAK-715 from this compound is not explicitly detailed in publicly available literature, the structural motifs of TAK-715 and related inhibitors highlight the synthetic strategies for which this compound is an ideal precursor. These strategies often involve an initial Suzuki-Miyaura coupling to install a substituted phenyl or heterocyclic ring, followed by reduction of the nitro group and subsequent elaboration to build the final inhibitor scaffold.

Quantitative Data for a Representative p38 MAP Kinase Inhibitor

The following table summarizes the biological activity of TAK-715, a potent p38 MAP kinase inhibitor whose synthesis can be conceptually approached using intermediates derived from this compound.

CompoundTargetIC50 (nM)Cell-Based AssayCell Line
TAK-715p38α MAP Kinase7.1[1][2]Inhibition of LPS-induced TNF-α releaseTHP-1
TAK-715p38β MAP Kinase200[2]--

Experimental Protocols

The following are detailed protocols for key transformations involving this compound, providing a foundation for the synthesis of more complex molecules.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene, anhydrous

  • Water, degassed

  • Schlenk flask and standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Reduction of the Nitro Group

This protocol outlines the reduction of a nitroarene to an aniline using iron powder.

Materials:

  • Methyl 3-aryl-4-nitrobenzoate (from Protocol 1) (1.0 equivalent)

  • Iron powder (5.0 equivalents)

  • Ammonium chloride (1.0 equivalent)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add the nitro compound, iron powder, and ammonium chloride.

  • Add a mixture of ethanol and water (e.g., 3:1 ratio).

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate to yield the crude aniline product, which can be further purified by column chromatography or recrystallization.

Visualizations

p38 MAP Kinase Signaling Pathway

The following diagram illustrates the p38 MAP kinase signaling pathway, a key target for anti-inflammatory drug discovery. Environmental stresses and inflammatory cytokines activate a cascade of kinases, leading to the activation of p38 MAPK, which in turn phosphorylates various downstream substrates, resulting in cellular responses such as inflammation.

p38_MAPK_Pathway Stress Environmental Stress/ Inflammatory Cytokines MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K Activation MAP2K MAPKK (MKK3/6) MAP3K->MAP2K Phosphorylation p38 p38 MAPK MAP2K->p38 Phosphorylation Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Phosphorylation Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Synthesis_Workflow Start This compound Coupling Suzuki-Miyaura Coupling Start->Coupling Intermediate1 Biaryl Nitro Compound Coupling->Intermediate1 Reduction Nitro Group Reduction Intermediate1->Reduction Intermediate2 Biaryl Aniline Reduction->Intermediate2 Functionalization Further Functionalization/ Cyclization Intermediate2->Functionalization Final Final Kinase Inhibitor Functionalization->Final

References

aget="_blank">Protocol for the reduction of the nitro group in Methyl 3-bromo-4-nitrobenzoate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical reduction of the nitro group in Methyl 3-bromo-4-nitrobenzoate to synthesize Methyl 4-amino-3-bromobenzoate, a valuable intermediate in pharmaceutical and chemical synthesis. The protocols outlined below are based on established chemical methodologies, ensuring reliability and reproducibility.

Introduction

The selective reduction of a nitro group in the presence of other functional groups, such as halogens and esters, is a critical transformation in organic synthesis. This compound presents such a challenge, where the desired product, Methyl 4-amino-3-bromobenzoate, requires the chemoselective reduction of the nitro moiety without affecting the bromo substituent or the methyl ester. This document details four effective methods to achieve this transformation: reduction with iron powder, reduction with tin(II) chloride, catalytic hydrogenation, and a modern approach using sodium borohydride with an iron salt.

Chemical Transformation

The overall chemical reaction is the reduction of the nitro group to an amine:

Chemical_Transformation start This compound end Methyl 4-amino-3-bromobenzoate start->end Reduction

Caption: Chemical transformation from this compound to Methyl 4-amino-3-bromobenzoate.

Comparison of Reduction Protocols

The following table summarizes the key quantitative aspects of the different reduction methods. Yields are indicative and can vary based on the specific reaction conditions and scale.

MethodKey ReagentsTypical Solvent(s)Typical Reaction TimeTypical TemperatureReported Yield (%)Notes
Iron Reduction Fe powder, NH₄Cl or CH₃COOHEthanol/Water, Acetic Acid1 - 3 hoursRoom Temp. - Reflux~85-95Cost-effective, highly chemoselective, and environmentally benign. Work-up can be tedious.[1][2][3]
Tin(II) Chloride Reduction SnCl₂·2H₂OEthanol, Ethyl Acetate2 - 4 hoursRoom Temp. - 70°C~80-90Mild and highly selective for nitro groups. Stoichiometric amounts of tin salts are required.[4][5][6]
Catalytic Hydrogenation H₂, Pd/C or Raney NiMethanol, Ethanol2 - 12 hoursRoom Temp.>90High yielding, but risk of dehalogenation with Pd/C. Raney Nickel is a safer alternative for halogenated compounds.[7]
NaBH₄/FeCl₂ Reduction NaBH₄, FeCl₂Tetrahydrofuran (THF)12 hoursRoom Temp.~90-96Highly chemoselective for nitro groups in the presence of esters under mild conditions.[8][9][10]

Experimental Protocols

Protocol 1: Reduction with Iron Powder and Ammonium Chloride

This protocol describes a cost-effective and environmentally friendly method for the reduction of this compound.[1][2]

Materials:

  • This compound

  • Iron powder (<325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add a solvent mixture of ethanol and water (e.g., 4:1 v/v).

  • To this suspension, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite® and wash the filter cake thoroughly with hot ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Reduction with Tin(II) Chloride Dihydrate

This protocol utilizes the mild and selective reducing properties of stannous chloride.[4][5][6]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 50-70°C. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a stirred mixture of ice and a saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts.

  • Extract the aqueous slurry with ethyl acetate multiple times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 3: Catalytic Hydrogenation

This protocol describes the reduction using hydrogen gas and a palladium on carbon catalyst. Caution: Palladium on carbon is pyrophoric, and hydrogen gas is flammable. Handle with extreme care in a well-ventilated fume hood.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen (H₂) gas balloon

  • Celite®

Procedure:

  • Add 10% Pd/C to a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add methanol or ethanol to the flask to wet the catalyst.

  • Add a solution of this compound (1.0 eq) in the same solvent to the flask.

  • Seal the flask with a septum and purge the flask with hydrogen gas by evacuating and backfilling with hydrogen from a balloon three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (from the balloon) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully purge the flask with an inert gas to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography if necessary.

Protocol 4: Reduction with Sodium Borohydride and Ferrous Chloride

This protocol is a modern, mild, and highly selective method.[8][9][10]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Ferrous chloride (FeCl₂)

  • Tetrahydrofuran (THF)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in THF in a round-bottom flask, add ferrous chloride (1.0 eq) at room temperature.

  • Under a nitrogen atmosphere, add sodium borohydride (2.5 eq) portion-wise to the mixture.

  • Stir the resulting solution at room temperature for 12 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the mixture with dichloromethane multiple times.

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification start This compound reagents Add Reducing Agent & Solvent start->reagents reaction Stir under specified conditions (Temperature, Time) reagents->reaction quench Quench Reaction reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography / Recrystallization concentrate->purify end Methyl 4-amino-3-bromobenzoate purify->end

Caption: General experimental workflow for the reduction of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl 3-bromo-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude Methyl 3-bromo-4-nitrobenzoate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include:

  • Unreacted Starting Materials: Residual methyl 3-bromobenzoate.

  • Regioisomers: Small amounts of other isomers such as methyl 3-bromo-2-nitrobenzoate and methyl 5-bromo-2-nitrobenzoate may form during the nitration reaction.

  • Dinitrated Byproducts: Over-nitration can lead to the formation of dinitrated species, especially if the reaction temperature is not carefully controlled.[1]

  • Hydrolysis Product: Residual acid and water can lead to the hydrolysis of the methyl ester to 3-bromo-4-nitrobenzoic acid.

  • Residual Acids: Traces of the nitrating mixture (concentrated nitric and sulfuric acids) may be present.[2]

Q2: What is the most effective method for purifying crude this compound?

A2: The most common and effective methods are recrystallization and column chromatography. The choice depends on the level of purity required and the nature of the impurities. Recrystallization is often sufficient for removing small amounts of impurities, while column chromatography is better for separating regioisomers and other closely related byproducts.[2]

Q3: Which solvent is best for the recrystallization of this compound?

A3: Based on protocols for similar aromatic nitro compounds, ethanol, methanol, or a mixture of ethanol and water are effective solvents for recrystallization.[3][4] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q4: How can I assess the purity of the final product?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to be lower and broader.

  • Thin-Layer Chromatography (TLC): A single spot on the TLC plate suggests a high degree of purity.

  • Spectroscopic Methods: 1H NMR, 13C NMR, and IR spectroscopy can confirm the structure and identify the presence of impurities.[5][6][7]

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can provide quantitative data on the purity of the compound.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the product. The crude product is highly impure.Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. Allow the solution to cool more slowly. If impurities are high, consider a preliminary purification by column chromatography.
No crystals form upon cooling. The solution is not saturated. The cooling process is too rapid.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. Ensure slow cooling to room temperature before placing in an ice bath.
Low recovery of the purified product. Too much solvent was used for recrystallization. The product is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.
The product is still colored after recrystallization. Colored impurities are present that are not effectively removed by the chosen solvent.Perform a second recrystallization using a different solvent system. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of spots on the column. The mobile phase is too polar or not polar enough. The column was not packed properly. The column was overloaded with the crude product.Optimize the eluent system using TLC first to achieve good separation of the desired product from impurities. Ensure the column is packed uniformly without any cracks or air bubbles. Use an appropriate ratio of silica gel to crude product (typically 30:1 to 50:1 by weight).
The product is eluting too quickly (high Rf). The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio).
The product is eluting too slowly or not at all (low Rf). The mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., increase the ethyl acetate to hexane ratio).
Streaking or tailing of the product band. The compound is interacting too strongly with the silica gel. The sample was not loaded onto the column in a concentrated band.Add a small amount of a slightly more polar solvent or a few drops of acetic acid to the eluent to reduce strong interactions. Dissolve the crude product in a minimal amount of solvent before loading it onto the column.

Data Presentation

Table 1: Comparison of Purification Techniques for Aromatic Nitro Esters

ParameterRecrystallizationColumn Chromatography
Primary Application Removal of small amounts of impurities from a solid product.Separation of complex mixtures, including regioisomers and byproducts with similar solubility.
Typical Solvents/Eluents Ethanol, Methanol, Ethanol/Water[3][4]Hexane/Ethyl Acetate, Petroleum Ether/Ethyl Acetate[8][9]
Estimated Yield 70-90% (can be lower depending on purity of crude product)50-80% (highly dependent on the separation efficiency)
Purity Achieved Good to Excellent (>98%)Excellent (>99%)
Throughput HighLow to Medium
Complexity LowHigh

Note: The quantitative data presented are typical values for the purification of aromatic nitro compounds and should be used as a general guideline.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Adapted from similar compounds)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating on a hot plate until the solid is completely dissolved.[10]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[10]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.

  • Analysis: Determine the yield and check the purity by measuring the melting point.

Protocol 2: Purification by Column Chromatography (Adapted from a similar compound)[9]
  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., petroleum ether:ethyl acetate = 10:1). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combining Fractions: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

  • Analysis: Determine the yield and assess the purity of the final product.

Mandatory Visualization

Purification_Troubleshooting start Crude this compound recrystallization Attempt Recrystallization start->recrystallization check_purity1 Assess Purity (MP, TLC) recrystallization->check_purity1 pure_product Pure Product check_purity1->pure_product Pure impure1 Product Impure or Oily check_purity1->impure1 Impure troubleshoot_recrystallization Troubleshoot Recrystallization: - Check solvent - Slow cooling - Use seed crystal impure1->troubleshoot_recrystallization column_chromatography Perform Column Chromatography impure1->column_chromatography If still impure troubleshoot_recrystallization->recrystallization Retry check_purity2 Assess Purity (TLC, MP) column_chromatography->check_purity2 check_purity2->pure_product Pure impure2 Poor Separation check_purity2->impure2 Impure troubleshoot_cc Troubleshoot Column: - Optimize mobile phase - Repack column - Check loading impure2->troubleshoot_cc troubleshoot_cc->column_chromatography Retry Purification_Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography dissolve Dissolve in minimal hot solvent hot_filter Hot Filtration (optional) dissolve->hot_filter crystallize Cool to induce crystallization hot_filter->crystallize isolate_recrys Isolate crystals (vacuum filtration) crystallize->isolate_recrys analysis Purity & Yield Analysis (MP, TLC, Spectroscopy) isolate_recrys->analysis pack_column Pack column with silica gel load_sample Load crude sample pack_column->load_sample elute Elute with mobile phase load_sample->elute collect_fractions Collect fractions elute->collect_fractions collect_fractions->analysis crude_product Crude Product crude_product->dissolve crude_product->pack_column

References

aget="_blank">Side reactions in the synthesis of Methyl 3-bromo-4-nitrobenzoate.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Methyl 3-bromo-4-nitrobenzoate

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound. The primary synthetic routes involve either the nitration of methyl 4-bromobenzoate or the esterification of 4-bromo-3-nitrobenzoic acid. The following troubleshooting guide is structured to address challenges in both pathways.

Q1: My nitration of methyl 4-bromobenzoate resulted in a low yield of the desired this compound. What are the potential causes and solutions?

A1: Low yields in this nitration reaction can stem from several factors, primarily related to reaction conditions and starting material purity.

  • Incomplete Reaction: The nitration may not have gone to completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). If a significant amount of starting material (methyl 4-bromobenzoate) is still present after the recommended reaction time, consider extending the stirring time at the controlled temperature.

  • Improper Temperature Control: Nitration reactions are highly exothermic. If the temperature rises too high, it can lead to the formation of unwanted side products, including dinitrated compounds and oxidation byproducts.[1][2]

    • Troubleshooting: Ensure the reaction is maintained at a low temperature (typically 0-10 °C) throughout the addition of the nitrating mixture.[1] Use an ice-salt bath for better temperature control if necessary.

  • Purity of Starting Material: The presence of impurities in the starting methyl 4-bromobenzoate can interfere with the reaction and lead to lower yields.

    • Troubleshooting: Ensure the starting material is pure. If necessary, purify the methyl 4-bromobenzoate by recrystallization before proceeding with the nitration.

Q2: I have obtained a mixture of isomers in my product. How can I minimize the formation of isomers and purify the desired this compound?

A2: The formation of isomers is a common side reaction in electrophilic aromatic substitution. In the nitration of methyl 4-bromobenzoate, the primary directing groups are the bromo group (ortho, para-directing) and the methyl ester group (meta-directing). The nitro group will predominantly be directed to the position ortho to the bromo group and meta to the ester group, which is the desired 3-position. However, other isomers can form.

  • Minimizing Isomer Formation:

    • Temperature Control: Lower reaction temperatures generally favor the formation of the thermodynamically more stable product and can reduce the formation of some kinetic byproducts.[1]

  • Purification:

    • Recrystallization: This is the most effective method for purifying the crude product and removing isomeric impurities.[3]

    • Solvent Selection: A suitable solvent for recrystallization is crucial. For similar compounds like methyl 3-nitrobenzoate, methanol or an ethanol/water mixture are commonly used.[3][4] Experiment with different solvent systems to achieve the best separation.

Q3: My product is an oil and will not solidify. What should I do?

A3: An oily product often indicates the presence of significant impurities that depress the melting point.

  • Possible Causes:

    • Excess Isomeric Byproducts: A high concentration of ortho and para isomers can result in an oily mixture.

    • Unreacted Starting Material: Residual methyl 4-bromobenzoate can contribute to the oily nature of the product.

    • Dinitrated Products: The formation of dinitro-isomers can also lead to an oily product.

  • Troubleshooting:

    • Trituration: Try to induce crystallization by adding a small amount of a non-polar solvent (like hexanes) to the oil and scratching the inside of the flask with a glass rod.

    • Column Chromatography: If recrystallization is ineffective, purification by column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be employed to separate the desired product from the impurities.

Q4: I am considering an alternative synthetic route via the esterification of 4-bromo-3-nitrobenzoic acid. What are the common side reactions in this process?

A4: The Fischer esterification of 4-bromo-3-nitrobenzoic acid with methanol is a viable route. The primary challenge is driving the equilibrium towards the product.

  • Incomplete Esterification: The reaction is an equilibrium process.

    • Troubleshooting: To maximize the yield of the methyl ester, use a large excess of methanol.[5] Alternatively, remove the water formed during the reaction using a Dean-Stark apparatus or a suitable dehydrating agent.

  • Side Reactions with the Acid Catalyst: Strong acid catalysts (like sulfuric acid) are typically used.

    • Troubleshooting: While necessary, prolonged reaction times or high temperatures in the presence of a strong acid could potentially lead to side reactions on the aromatic ring, although this is less common under standard esterification conditions. Use a catalytic amount of acid and monitor the reaction to avoid excessive heating or prolonged reaction times.

Quantitative Data Summary

Starting MaterialProductReagentsTemperature (°C)Yield (%)Reference
Methyl BenzoateMethyl 3-nitrobenzoateConc. HNO₃, Conc. H₂SO₄5-1581-85[1]
Methyl BenzoateMethyl 3-nitrobenzoateConc. HNO₃, Conc. H₂SO₄< 6Not specified[4]

Note: Yields can vary significantly based on reaction scale, purity of reagents, and precise experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key synthetic routes to this compound, based on established procedures for similar compounds.

Protocol 1: Nitration of Methyl 4-bromobenzoate

  • Preparation of the Nitrating Mixture: In a separate flask, carefully add 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g of methyl 4-bromobenzoate in 10 mL of concentrated sulfuric acid. Cool this solution in an ice bath to 0-5 °C.

  • Nitration: While maintaining the temperature below 10 °C, slowly add the cold nitrating mixture dropwise to the stirred solution of methyl 4-bromobenzoate over a period of 30-45 minutes.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice with stirring. The crude product will precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: Recrystallize the crude product from a suitable solvent such as methanol or an ethanol/water mixture to obtain pure this compound.

Protocol 2: Esterification of 4-bromo-3-nitrobenzoic Acid

  • Reaction Setup: In a round-bottom flask, combine 5.0 g of 4-bromo-3-nitrobenzoic acid and 50 mL of methanol.

  • Acid Catalyst: Carefully add 1 mL of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the mixture to reflux and maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Solvent Removal: After the reaction is complete, remove the excess methanol using a rotary evaporator.

  • Work-up: Dissolve the residue in 50 mL of diethyl ether and wash it with 50 mL of saturated sodium bicarbonate solution to neutralize the remaining acid. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, purify the crude product by recrystallization from methanol or another suitable solvent.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Nitration

Troubleshooting_Low_Yield cluster_tlc_results TLC Analysis Results start Low Yield of Methyl 3-bromo-4-nitrobenzoate check_tlc Analyze reaction mixture by TLC start->check_tlc starting_material Significant starting material remains check_tlc->starting_material Incomplete Reaction side_products Multiple side products observed check_tlc->side_products Side Reactions solution_incomplete Extend reaction time at controlled temperature starting_material->solution_incomplete check_temp Review temperature control during nitrating agent addition side_products->check_temp end_node Re-run reaction with optimized conditions solution_incomplete->end_node temp_high Temperature exceeded 10°C check_temp->temp_high temp_ok Temperature maintained below 10°C check_temp->temp_ok solution_temp Improve cooling (e.g., ice-salt bath) and ensure slow addition temp_high->solution_temp check_purity Verify purity of starting material temp_ok->check_purity solution_temp->end_node purity_impure Starting material is impure check_purity->purity_impure purity_ok Starting material is pure check_purity->purity_ok solution_purity Purify starting material by recrystallization purity_impure->solution_purity purity_ok->end_node Consider other factors (e.g., reagent stoichiometry) solution_purity->end_node

Caption: Troubleshooting workflow for addressing low product yield.

Diagram 2: Synthetic Pathways to this compound

Synthetic_Pathways cluster_path1 Pathway 1: Nitration cluster_path2 Pathway 2: Esterification start1 Methyl 4-bromobenzoate product This compound start1->product HNO₃, H₂SO₄ start2 4-bromo-3-nitrobenzoic acid start2->product Methanol, H⁺ catalyst

Caption: Two primary synthetic routes to the target compound.

References

Technical Support Center: Optimizing Reaction Conditions for the Nitration of Methyl 3-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the nitration of methyl 3-bromobenzoate. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure successful and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the nitration of methyl 3-bromobenzoate?

A1: The nitration of methyl 3-bromobenzoate is an electrophilic aromatic substitution reaction where the regioselectivity is governed by the directing effects of the two existing substituents: the bromo group (-Br) and the methyl ester group (-COOCH₃). The bromo group is an ortho, para-director, while the methyl ester group is a meta-director. This results in the formation of a mixture of isomers. The primary products expected are methyl 3-bromo-2-nitrobenzoate, methyl 3-bromo-4-nitrobenzoate, and methyl 3-bromo-6-nitrobenzoate, with methyl 3-bromo-5-nitrobenzoate also being a possibility, though generally less favored.

Q2: What are the primary factors influencing the isomer distribution?

A2: The ratio of the different nitro isomers is influenced by several factors:

  • Steric Hindrance: Substitution at the C-2 and C-6 positions, which are ortho to the bulky bromine atom, may be sterically hindered.

  • Electronic Effects: The deactivating effect of the methyl ester group and the interplay of inductive and resonance effects of the bromine atom will influence the electron density at each available position on the aromatic ring.

  • Reaction Temperature: Higher temperatures can lead to less selective nitration and an increased likelihood of dinitration.[1]

  • Concentration of Nitrating Agent: The concentration of the nitronium ion (NO₂⁺) can affect the reaction rate and selectivity.

Q3: What are the common side reactions to be aware of?

A3: Besides the formation of multiple isomers, potential side reactions include:

  • Dinitration: If the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time), a second nitro group can be added to the ring.[1]

  • Oxidation: Strong oxidizing conditions from the nitric acid can potentially lead to degradation of the starting material or products.

  • Hydrolysis: While generally considered unlikely under standard nitrating conditions (concentrated sulfuric and nitric acid), the presence of excess water could potentially lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.[2]

Q4: What is the recommended method for purifying the product mixture?

A4: Recrystallization is the most common and effective method for purifying the crude product.[1] A methanol or an ethanol/water mixture is often a suitable solvent system.[1] Due to the likely formation of multiple isomers with potentially similar physical properties, column chromatography may be necessary for complete separation and isolation of a specific isomer.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low or no product yield - Incomplete reaction. - Loss of product during workup. - Incorrect reagent stoichiometry.- Ensure the nitrating mixture is freshly prepared and added slowly to the substrate. - Allow for sufficient reaction time at the appropriate temperature. - Carefully perform the workup, ensuring the product fully precipitates. - Verify the concentrations and amounts of all reagents.
Product is an oil and does not solidify - Presence of significant impurities, such as unreacted starting material or an excess of ortho/para isomers.[1] - Insufficient cooling during the reaction leading to byproducts.- Ensure the reaction is adequately cooled (0-10 °C) during the addition of the nitrating mixture. - After pouring the reaction mixture onto ice, scratch the inside of the beaker with a glass rod to induce crystallization. - Wash the crude product with cold water to remove residual acids.
Formation of a dark-colored reaction mixture or product - Oxidation of the starting material or product. - Reaction temperature was too high.- Maintain a low reaction temperature throughout the addition of the nitrating agent. - Use high-purity starting materials.
Broad melting point range of the purified product - Presence of isomeric impurities. - Incomplete removal of solvent.- For a mixture of isomers, a broad melting point is expected. For a single isomer, recrystallize the product again. - If isomers are difficult to separate by recrystallization, consider column chromatography. - Ensure the product is thoroughly dried under vacuum.
Evidence of dinitration in product analysis (e.g., NMR, MS) - Reaction temperature was too high. - Reaction was allowed to proceed for too long. - Excess of nitrating agent was used.- Strictly control the reaction temperature, keeping it below 15 °C. - Monitor the reaction progress using TLC to avoid over-reaction. - Use the correct stoichiometry of the nitrating agent.

Experimental Protocol: General Procedure for the Nitration of Methyl 3-bromobenzoate

This protocol is a general guideline and may require optimization for specific outcomes.

Materials:

  • Methyl 3-bromobenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Methanol or Ethanol

  • Distilled Water

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add a measured volume of concentrated nitric acid to a cooled (in an ice bath) volume of concentrated sulfuric acid. A common ratio is 1:1 (v/v). Keep this mixture in the ice bath until needed.

  • Reaction Setup: Dissolve methyl 3-bromobenzoate in a volume of concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer. Cool this mixture in an ice-salt bath to between 0 and 5 °C.

  • Nitration: Slowly add the chilled nitrating mixture dropwise to the stirred solution of methyl 3-bromobenzoate over a period of 15-30 minutes. It is crucial to maintain the internal reaction temperature below 15 °C to minimize side reactions.[3][4]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 15-30 minutes.

  • Workup: Carefully pour the reaction mixture over a beaker of crushed ice. The crude product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture.[1] For the separation of isomers, column chromatography may be required.

  • Characterization: Analyze the purified product(s) by techniques such as NMR spectroscopy to determine the isomer distribution and confirm the structures. The melting point of the purified product should also be determined.

Data Presentation

Table 1: Predicted Nitration Products of Methyl 3-bromobenzoate

Product NameStructureExpected Directing Influence
Methyl 3-bromo-2-nitrobenzoateOrtho to -Br, Ortho to -COOCH₃ (sterically hindered)
This compoundOrtho to -Br, Meta to -COOCH₃
Methyl 3-bromo-5-nitrobenzoateMeta to -Br, Meta to -COOCH₃
Methyl 3-bromo-6-nitrobenzoatePara to -Br, Ortho to -COOCH₃ (sterically hindered)

Note: The actual yield and distribution of these isomers will depend on the specific reaction conditions.

Visualizations

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start prep_nitrating_mix Prepare Nitrating Mixture (Conc. HNO₃ + Conc. H₂SO₄) Cool in Ice Bath start->prep_nitrating_mix prep_substrate Dissolve Methyl 3-bromobenzoate in Conc. H₂SO₄ Cool to 0-5 °C start->prep_substrate add_nitrating_mix Slowly Add Nitrating Mixture (Keep Temp < 15 °C) prep_nitrating_mix->add_nitrating_mix prep_substrate->add_nitrating_mix stir_rt Stir at Room Temperature add_nitrating_mix->stir_rt pour_on_ice Pour onto Crushed Ice stir_rt->pour_on_ice filtration Vacuum Filtration pour_on_ice->filtration wash Wash with Cold Water filtration->wash purify Purify by Recrystallization or Column Chromatography wash->purify analyze Analyze Products (NMR, MP) purify->analyze end End analyze->end

Caption: Experimental workflow for the nitration of methyl 3-bromobenzoate.

Regioselectivity cluster_directing_effects Directing Effects cluster_products Potential Products mb Methyl 3-bromobenzoate bromo -Br (ortho, para-director) ester -COOCH₃ (meta-director) p2 Methyl 3-bromo-2-nitrobenzoate bromo->p2 ortho p4 This compound bromo->p4 ortho p6 Methyl 3-bromo-6-nitrobenzoate bromo->p6 para ester->p2 meta ester->p4 meta p5 Methyl 3-bromo-5-nitrobenzoate ester->p5 meta ester->p6 meta

Caption: Logical relationship of substituent directing effects on product formation.

References

aget="_blank">Improving the yield of Suzuki coupling with Methyl 3-bromo-4-nitrobenzoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to optimize the Suzuki-Miyaura cross-coupling reaction with Methyl 3-bromo-4-nitrobenzoate.

Troubleshooting Guide

Low yields or reaction failures with this compound, an electron-deficient aryl bromide, can arise from several factors. While the electron-withdrawing nitro group generally facilitates the oxidative addition step of the catalytic cycle, other challenges can emerge.[1][2] This guide addresses common issues in a question-and-answer format.

Question: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the likely causes?

Answer: Low yields are often attributable to several factors:

  • Suboptimal Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be the most effective for this substrate.[1][3] For electron-deficient aryl bromides, more robust catalyst systems are often required.[1]

  • Inappropriate Base or Solvent: The base and solvent system is crucial for the transmetalation step. The strength, solubility, and compatibility of the base with other reagents are important considerations.[1] The polarity of the solvent can also significantly impact the reaction rate.

  • Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation through the oxidation of phosphine ligands.[1][3]

  • Competing Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product. These include:

    • Protodeboronation: Hydrolysis of the boronic acid or ester.[1][3]

    • Homocoupling: Coupling of two boronic acid molecules or two aryl halide molecules.[1][4]

    • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom.[1][3]

Question: I am observing significant formation of side products like homocoupled biaryls and dehalogenated starting material. How can I minimize these?

Answer: The formation of side products suggests that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.[1]

  • To Minimize Homocoupling:

    • Ensure rigorous exclusion of oxygen from the reaction mixture by properly degassing solvents and using an inert atmosphere (e.g., argon or nitrogen).[1][3][4] Oxygen can promote the homocoupling of boronic acids.[4]

    • Using a Pd(0) pre-catalyst can help avoid an excess of Pd(II) species at the start of the reaction, which can also lead to homocoupling.[3]

    • In some cases, the slow addition of the boronic acid can minimize its self-coupling.[3]

  • To Minimize Hydrodehalogenation:

    • This side reaction can be caused by certain bases or impurities in the solvents that act as hydride sources.[3]

    • Consider screening different, non-hydridic bases.[3]

    • Ensure the use of high-purity, anhydrous solvents.[3]

Question: My reaction is sluggish, with slow conversion of the starting materials. What can I do to improve the reaction rate?

Answer: A sluggish reaction can often be accelerated by optimizing the reaction conditions.

  • Temperature: If the reaction is slow at a lower temperature, a gradual increase may be beneficial. Many Suzuki couplings are performed at elevated temperatures, typically in the range of 80-110 °C.[1][3]

  • Catalyst and Ligand: For electron-deficient aryl halides, consider using more active catalyst systems. Palladium complexes with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can enhance catalytic activity.[5][6][7]

  • Base: The choice of base is critical. Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are commonly used. The solubility of the base in the chosen solvent system is also an important factor.[8][9]

  • Solvent: Aprotic polar solvents like dioxane, THF, or DMF are often effective. The addition of water can sometimes be beneficial, but starting with anhydrous conditions provides better control.[1][8]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the Suzuki coupling of this compound?

A1: A good starting point would be to use a palladium catalyst with a bulky, electron-rich phosphine ligand. For instance, Pd(OAc)₂ with a ligand like SPhos or XPhos, or a pre-formed catalyst like a palladacycle.[9][10] A common base to try is K₃PO₄ or Cs₂CO₃, and a solvent system could be a mixture of an organic solvent like toluene or dioxane with water.[10][11] The reaction should be conducted under an inert atmosphere at an elevated temperature (e.g., 80-100 °C).[1][3]

Q2: How crucial is the purity of the boronic acid/ester?

A2: The purity of the organoboron reagent is very important. Impurities can interfere with the catalytic cycle. It is also important to note that boronic acids can dehydrate to form boroxines, which may have different reactivity. Using freshly purchased or properly stored boronic acid is recommended.

Q3: Can the nitro group on the aryl bromide interfere with the reaction?

A3: The electron-withdrawing nature of the nitro group makes the aryl bromide more reactive towards oxidative addition, which is often the rate-limiting step.[2] However, nitroarenes can sometimes participate in side reactions or affect catalyst stability, requiring careful optimization of the reaction conditions.[12] While the nitro group is generally well-tolerated in Suzuki couplings, in some challenging cases, it might be necessary to use specialized catalyst systems.[12]

Q4: Is it necessary to use anhydrous solvents?

A4: While some Suzuki coupling reactions tolerate or even benefit from the presence of water, it is generally good practice to start with anhydrous solvents to have better control over the reaction.[1] Water can be a factor in the protodeboronation side reaction.[3] If a co-solvent system with water is used, the water should be degassed along with the organic solvent.[3]

Data Presentation

The following tables summarize representative reaction conditions for Suzuki-Miyaura coupling reactions of substituted aryl bromides, which can serve as a starting point for optimizing the reaction with this compound.

Table 1: Suzuki-Miyaura Coupling of Various Aryl Bromides

Entry Palladium Source (mol%) Ligand (mol%) Base (equivalents) Solvent Temp. (°C) Time (h) Yield (%) Reference
1 Pd(OAc)₂ (2) SPhos (4) K₃PO₄ (2) Toluene/H₂O (10:1) 100 12 85-95 [10]
2 Pd₂(dba)₃ (1.5) XPhos (3) K₂CO₃ (3) 1,4-Dioxane 110 16 80-90 [10]
3 Pd(PPh₃)₄ (5) - Na₂CO₃ (2) Toluene/EtOH/H₂O (3:1:1) 80 8 75-85 [10]
4 [PdCl₂(dppf)] (3) - Cs₂CO₃ (2.5) DMF 90 10 88-98 [10]

| 5 | NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ (1.5) | 2-Me-THF | 100 | 18 | Varies |[13] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of this compound with an arylboronic acid. Optimization may be necessary for specific substrates.[10]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous Toluene and degassed Water (e.g., 10:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[10]

Mandatory Visualization

Suzuki_Catalytic_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L2 pd2_aryl Ar-Pd(II)L2-X pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_boronate Ar-Pd(II)L2-Ar' pd2_aryl->pd2_boronate Transmetalation (Ar'B(OH)2, Base) pd2_boronate->pd0 Reductive Elimination product Ar-Ar' pd2_boronate->product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling of This compound check_catalyst Is the catalyst system optimal? start->check_catalyst check_conditions Are reaction conditions appropriate? check_catalyst->check_conditions Yes optimize_catalyst Screen alternative catalysts/ligands (e.g., Pd/SPhos, Pd/XPhos, NHC-Pd) check_catalyst->optimize_catalyst No check_side_reactions Are side products observed? check_conditions->check_side_reactions Yes optimize_conditions Adjust temperature, concentration, and reaction time check_conditions->optimize_conditions No address_side_reactions Ensure inert atmosphere, check base and solvent purity check_side_reactions->address_side_reactions Yes success Improved Yield check_side_reactions->success No optimize_catalyst->check_conditions optimize_conditions->check_side_reactions address_side_reactions->success

Figure 2: A troubleshooting workflow for improving Suzuki coupling yield.

References

aget="_blank">Troubleshooting low conversion in Methyl 3-bromo-4-nitrobenzoate reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion or other issues during the synthesis of Methyl 3-bromo-4-nitrobenzoate via the nitration of Methyl 3-bromobenzoate.

Troubleshooting Guide & FAQs

This guide addresses common problems encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield of this compound consistently low?

A1: Low yields can stem from several critical factors:

  • Suboptimal Temperature Control: The nitration reaction is highly exothermic. If the temperature rises above the optimal range (typically 0-15°C), side reactions, including the formation of unwanted isomers and dinitrated byproducts, increase significantly.[1]

  • Improper Reagent Addition: Adding the nitrating mixture too quickly can cause localized overheating, leading to the formation of byproducts and a decrease in the yield of the desired product.[2][3]

  • Moisture Contamination: Water in the reaction mixture can interfere with the formation of the essential nitronium ion (NO₂⁺) from the nitric and sulfuric acids, thus slowing down or inhibiting the desired reaction.[4]

  • Impure Starting Material: The purity of the starting Methyl 3-bromobenzoate is crucial. Impurities can lead to side reactions and lower yields.[1]

Q2: My final product is an oil or gel and won't solidify. What happened?

A2: This is a common issue that typically points to the presence of impurities.

  • Isomeric Mixture: The crude product is often a mixture of isomers (e.g., Methyl 3-bromo-2-nitrobenzoate) which can depress the melting point and result in an oily consistency.

  • Incomplete Reaction: The presence of unreacted starting material can also lead to an oily product.

  • Acid-Catalyzed Hydrolysis: Under the strong acidic conditions, the methyl ester can potentially hydrolyze to the corresponding carboxylic acid (3-bromo-4-nitrobenzoic acid), which has different physical properties.

  • Excessive Byproducts: Higher reaction temperatures can generate nitrophenolic compounds and other impurities that prevent crystallization.[1] Thorough washing with ice-cold water and a non-polar solvent like cold methanol can help remove some of these impurities prior to recrystallization.[2][3]

Q3: I am seeing multiple spots on my TLC plate after the reaction. What are they?

A3: The multiple spots likely correspond to the starting material, the desired product, and various side products. The primary side products in this reaction are other isomers. Due to the directing effects of the substituents on the starting material (the bromine is ortho, para-directing and the ester is meta-directing), nitration can also occur at other positions on the aromatic ring. Dinitrated products can also form if the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time).[4]

Q4: What is the specific role of concentrated sulfuric acid in this reaction?

A4: Concentrated sulfuric acid serves two primary functions. First, it acts as a catalyst by protonating the nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).[2][5] Second, it acts as a dehydrating agent, absorbing the water molecule produced during the formation of the nitronium ion, which drives the equilibrium forward.[4]

Q5: How can I improve the purity of my final product?

A5: Purification is best achieved through recrystallization. A mixed solvent system, such as ethanol and water, is often effective.[6] The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. As the solution cools slowly, the pure product should crystallize out, leaving impurities behind in the solvent.[6][7] Washing the filtered crystals with ice-cold water helps remove any residual acid.[8]

Data Presentation

Table 1: Effect of Reaction Temperature on Product Yield

This table summarizes data from a similar nitration reaction (nitration of methyl benzoate) which demonstrates the critical importance of temperature control for achieving high yields.

Reaction Temperature (°C)Yield of Solid ProductObservations
5-1581-85%Optimal range, results in a high yield of clean product.
50~65%Yield drops significantly; increased formation of oily byproducts.[1]
70~44%Yield is severely compromised; substantial formation of oil and impurities.[1]

Key Reaction Pathway & Troubleshooting Diagrams

The following diagrams illustrate the chemical pathways and logical workflows for troubleshooting this synthesis.

reaction_pathway cluster_reagents Reagents cluster_reaction Reaction HNO3 HNO₃ Nitronium NO₂⁺ (Nitronium ion) HNO3->Nitronium H₂SO₄ (catalyst) H2SO4 H₂SO₄ Product This compound Nitronium->Product SM Methyl 3-bromobenzoate SM->Product Electrophilic Aromatic Substitution

Caption: Reaction pathway for the synthesis of this compound.

directing_effects cluster_substituents Substituents cluster_positions Ring Positions center Benzene Ring C4 4 (para) center->C4 Favorable Nitration Site Br Br C2 2 (ortho) Br->C2 directs Br->C4 directs C6 6 (ortho) Br->C6 directs Ester COOCH₃ C3 3 Ester->C3 directs C5 5 Ester->C5 directs C1 1

Caption: Directing effects influencing the regioselectivity of nitration.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions Start Low Conversion or Purity Temp Incorrect Temperature (>15°C) Start->Temp Addition Rapid Reagent Addition Start->Addition Reagents Impure/Wet Reagents Start->Reagents Workup Inefficient Workup/ Purification Start->Workup Sol_Temp Maintain 0-10°C with ice bath Temp->Sol_Temp Sol_Addition Add nitrating mix dropwise over 15-20 min Addition->Sol_Addition Sol_Reagents Use high-purity, anhydrous acids and starting material Reagents->Sol_Reagents Sol_Workup Wash with cold H₂O/MeOH; Recrystallize from EtOH/H₂O Workup->Sol_Workup

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Protocol

This protocol is a representative procedure for the nitration of Methyl 3-bromobenzoate.

Materials:

  • Methyl 3-bromobenzoate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ethanol

  • Deionized Water

  • Ice

Procedure:

  • Preparation of the Substrate Solution:

    • In a clean, dry conical flask, place 2.0 g of Methyl 3-bromobenzoate.

    • Prepare an ice-water bath to cool the flask.

    • Slowly and carefully add 4.0 mL of concentrated sulfuric acid to the methyl 3-bromobenzoate while gently swirling the flask in the ice bath. Ensure the substrate is fully dissolved.

  • Preparation of the Nitrating Mixture:

    • In a separate dry test tube, combine 1.5 mL of concentrated nitric acid and 1.5 mL of concentrated sulfuric acid.

    • Cool this nitrating mixture thoroughly in the ice-water bath.[6]

  • Nitration Reaction:

    • Place a thermometer in the substrate solution flask. The temperature must be maintained below 15°C, ideally between 5-10°C.[1]

    • Using a dropping pipette, add the chilled nitrating mixture to the stirred substrate solution drop by drop. This addition should be performed slowly over approximately 15-20 minutes to prevent the temperature from rising.[8]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15 minutes.[6]

  • Isolation of Crude Product:

    • Carefully pour the reaction mixture over approximately 20-25 g of crushed ice in a beaker.[6]

    • Stir the mixture with a glass rod until all the ice has melted. The crude product should precipitate as a pale yellow solid. If an oil forms, scratching the side of the beaker may induce crystallization.[3]

    • Isolate the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with two portions of ice-cold deionized water, followed by a small portion of ice-cold methanol to remove residual acids and some impurities.[2]

  • Purification by Recrystallization:

    • Transfer the crude solid to a clean flask.

    • Add a minimal amount of hot ethanol to dissolve the solid.

    • Slowly add hot water dropwise until the solution just begins to turn cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and allow them to dry completely.

  • Analysis:

    • Determine the yield and measure the melting point of the dried product. Pure this compound has a reported melting point.

    • Confirm the identity and purity using analytical techniques such as NMR, IR spectroscopy, or TLC.

References

aget="_blank">Characterization of byproducts in Methyl 3-bromo-4-nitrobenzoate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-bromo-4-nitrobenzoate. Our aim is to help you characterize and manage byproducts effectively, ensuring the desired product's purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The synthesis of this compound, typically achieved through the nitration of methyl 3-bromobenzoate or the bromination of methyl 4-nitrobenzoate, is prone to the formation of several byproducts. The most common impurities include:

  • Isomeric Byproducts: Regioisomers are the most prevalent byproducts. Depending on the synthetic route, you may encounter various isomers such as Methyl 5-bromo-2-nitrobenzoate, Methyl 3-bromo-2-nitrobenzoate, and Methyl 3-bromo-5-nitrobenzoate. The formation of these isomers is dictated by the directing effects of the bromo and nitro groups on the benzene ring.

  • Di-nitrated or Di-brominated Products: Under harsh reaction conditions (e.g., high temperatures or prolonged reaction times), di-substitution can occur, leading to byproducts with two nitro groups or two bromine atoms.

  • Hydrolyzed Product: Residual water or acidic conditions during workup can lead to the hydrolysis of the methyl ester to form 3-bromo-4-nitrobenzoic acid.[1]

  • Unreacted Starting Material: Incomplete reaction can result in the presence of the starting material (e.g., methyl 3-bromobenzoate or methyl 4-nitrobenzoate) in the final product mixture.

Q2: How can I minimize the formation of these byproducts?

A2: Careful control of reaction conditions is crucial to minimize byproduct formation. Key parameters to optimize include:

  • Temperature Control: The nitration reaction is highly exothermic. Maintaining a low temperature (typically below 10-15°C) is critical to prevent the formation of di-nitro compounds and other side products.[2]

  • Rate of Reagent Addition: Slow, dropwise addition of the nitrating or brominating agent helps to control the reaction temperature and minimize localized high concentrations of reagents, which can lead to side reactions.[3]

  • Purity of Starting Materials: Ensure the starting materials are pure, as impurities can interfere with the reaction and lead to the formation of undesired byproducts.

  • Stoichiometry: Use the correct stoichiometric ratios of reactants to avoid excess reagents that might promote side reactions.

Q3: What are the best methods to purify crude this compound?

A3: Recrystallization is the most common and effective method for purifying the crude product.[4] The choice of solvent is critical for successful purification. A mixture of ethanol and water is often an excellent choice for recrystallization.[5] The crude product is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, the desired product will crystallize out, leaving the more soluble impurities in the mother liquor.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Loss of product during workup and purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Strictly control the reaction temperature within the recommended range. - Carefully handle the product during filtration and washing steps to minimize mechanical losses.
Presence of Multiple Spots on TLC - Formation of isomeric byproducts. - Presence of di-substituted products. - Unreacted starting material.- Optimize reaction conditions (temperature, addition rate) to improve selectivity. - Perform multiple recrystallizations to isolate the desired isomer. - Consider column chromatography for difficult separations.
Product is an Oil or Gummy Solid - Presence of significant impurities that lower the melting point. - Incomplete removal of acidic residues.- Wash the crude product thoroughly with cold water and a dilute sodium bicarbonate solution to neutralize any residual acid.[6] - Attempt trituration with a suitable solvent (e.g., cold hexane) to induce crystallization. - If the product remains oily, consider purification by column chromatography.
Broad Melting Point Range - The product is impure.- Recrystallize the product until a sharp melting point is obtained. The melting point of pure this compound is a key indicator of its purity.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration of Methyl 3-bromobenzoate
  • Preparation of Nitrating Mixture: In a separate flask, carefully add 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid, while cooling the flask in an ice bath.

  • Reaction Setup: In a round-bottom flask, dissolve 5.0 g of methyl 3-bromobenzoate in 10 mL of concentrated sulfuric acid. Cool the mixture in an ice bath with constant stirring.

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of methyl 3-bromobenzoate, ensuring the temperature does not exceed 15°C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

  • Workup: Pour the reaction mixture slowly onto 50 g of crushed ice with vigorous stirring. The crude product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it with copious amounts of cold water until the washings are neutral to litmus paper.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Protocol 2: Characterization of Byproducts by GC-MS

A Gas Chromatography-Mass Spectrometry (GC-MS) method can be developed to identify and quantify the main product and its isomeric byproducts.

  • Column: A capillary GC column, such as one coated with 100% dimethyl polysiloxane, is suitable for separating the isomers.[7]

  • Oven Program: A temperature gradient program is typically used. For example, start at 180°C, hold for 4 minutes, then ramp to 220°C at a rate of 20°C/min, and hold at 220°C for 19 minutes.[7]

  • Carrier Gas: Helium is a common carrier gas.[7]

  • Detector: A mass spectrometer operating in Electron Impact (EI) ionization mode, preferably in Selective Ion Monitoring (SIM) mode for higher sensitivity and specificity, can be used.[7]

  • Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent like methylene chloride.

Data Presentation

Table 1: Potential Isomeric Byproducts and their Characterization Data

Compound Name Molecular Formula Molecular Weight ( g/mol ) Expected m/z in MS Key 1H NMR Signals (Predicted)
This compoundC8H6BrNO4260.04260, 229, 183, 151Singlet for -OCH3, three distinct aromatic proton signals.
Methyl 5-bromo-2-nitrobenzoateC8H6BrNO4260.04260, 229, 183, 151Singlet for -OCH3, three distinct aromatic proton signals in different positions.
Methyl 3-bromo-2-nitrobenzoateC8H6BrNO4260.04260, 229, 183, 151Singlet for -OCH3, three distinct aromatic proton signals in different positions.
Methyl 3-bromo-5-nitrobenzoateC8H6BrNO4260.04260, 229, 183, 151Singlet for -OCH3, three distinct aromatic proton signals in different positions.

Note: The exact 1H NMR chemical shifts will vary depending on the solvent and the specific isomer.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Main Product cluster_byproducts Potential Byproducts Methyl 3-bromobenzoate Methyl 3-bromobenzoate Reaction Mixture Reaction Mixture Methyl 3-bromobenzoate->Reaction Mixture HNO3 / H2SO4 HNO3 / H2SO4 HNO3 / H2SO4->Reaction Mixture This compound This compound Isomeric Products Isomeric Products Di-nitrated Products Di-nitrated Products Hydrolyzed Product Hydrolyzed Product Reaction Mixture->this compound Reaction Mixture->Isomeric Products Reaction Mixture->Di-nitrated Products Reaction Mixture->Hydrolyzed Product

Caption: Synthetic pathway and potential byproducts.

Troubleshooting_Workflow start Crude Product Analysis tlc TLC Analysis start->tlc single_spot Single Spot? tlc->single_spot mp Melting Point Analysis nmr_ms NMR / GC-MS Analysis sharp_mp Sharp MP? single_spot->sharp_mp Yes multiple_spots Multiple Spots single_spot->multiple_spots No pure_product Pure Product sharp_mp->pure_product Yes broad_mp Broad MP sharp_mp->broad_mp No pure_product->nmr_ms recrystallize Recrystallize multiple_spots->recrystallize column_chrom Column Chromatography multiple_spots->column_chrom broad_mp->recrystallize broad_mp->column_chrom recrystallize->tlc column_chrom->nmr_ms

Caption: Troubleshooting and purification workflow.

References

Technical Support Center: Minimizing Dinitro Byproduct Formation in Aromatic Nitration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in minimizing the formation of dinitro byproducts during aromatic nitration reactions. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you achieve selective mononitration.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the formation of dinitro byproducts?

A1: The formation of dinitro byproducts, or over-nitration, is primarily influenced by three key factors:

  • Substrate Reactivity: Aromatic rings substituted with electron-donating groups (e.g., -OH, -OR, -NH₂, alkyl groups) are highly activated. This increased nucleophilicity makes them more susceptible to multiple nitrations.[1]

  • Reaction Temperature: Nitration reactions are typically exothermic.[2] Higher reaction temperatures increase the reaction rate and can favor di- and trinitration. For many nitrations, keeping the temperature below 50°C is recommended to minimize the formation of multiple nitro groups.[1]

  • Concentration of Nitrating Agent: Using a large excess of the nitrating agent (e.g., nitric acid) or a very strong nitrating system (e.g., a mixture of concentrated nitric and sulfuric acids) increases the concentration of the active electrophile, the nitronium ion (NO₂⁺), leading to a higher probability of multiple nitration events.[1]

Q2: How can I control the reaction temperature to prevent over-nitration?

A2: Precise temperature control is crucial for selective mononitration. Here are some effective strategies:

  • Cooling Baths: Employing an ice bath or a cryostat is a standard and effective method to maintain a low and stable reaction temperature.[1]

  • Slow Addition of Reagents: Adding the nitrating agent dropwise to the substrate solution allows for better dissipation of the heat generated during the exothermic reaction.[1] This prevents localized temperature spikes that can lead to dinitration.

  • Continuous Flow Reactors: For larger-scale reactions, continuous flow reactors offer superior heat exchange capabilities, enabling precise temperature control and minimizing the risk of runaway reactions.[1]

Q3: Are there alternative nitrating agents that offer better selectivity for mononitration?

A3: Yes, while the classic mixed acid (HNO₃/H₂SO₄) is powerful, several alternative reagents provide better control and selectivity for mononitration:

  • Milder Nitrating Systems: Using dilute nitric acid can be sufficient for highly activated substrates like phenol and helps to avoid polynitration.[2]

  • Metal Nitrates: Reagents such as copper(II) nitrate, bismuth subnitrate, and ferric nitrate can be used under milder conditions and often lead to selective mononitration of activated aromatics.[1]

  • Acetyl Nitrate: Generated in situ from nitric acid and acetic anhydride, acetyl nitrate is a milder nitrating agent compared to the nitronium ion generated from mixed acid.[1]

  • N-Nitropyrazoles: These reagents serve as a controllable source of the nitronium ion, facilitating mild and scalable nitration of a broad range of substrates with good functional group tolerance.[1]

Q4: Can protecting groups be used to prevent dinitration?

A4: Absolutely. Protecting groups are a highly effective strategy, especially for highly activated substrates like anilines and phenols. For instance, the highly activating and basic amino group in aniline can be protected by acetylation to form acetanilide. The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for a more controlled mononitration. The protecting group can then be removed by hydrolysis.

Troubleshooting Guides

This section addresses common issues encountered during nitration reactions in a question-and-answer format.

Problem 1: My reaction is producing a high percentage of dinitro byproducts.

  • Possible Cause 1: Reaction temperature is too high.

    • Solution: Maintain a lower reaction temperature (e.g., 0-5 °C) using an ice bath or other cooling system. Add the nitrating agent slowly and monitor the internal temperature of the reaction mixture.

  • Possible Cause 2: The concentration of the nitrating agent is too high.

    • Solution: Reduce the equivalents of the nitrating agent used. Consider using a more dilute solution of nitric acid or a milder nitrating agent.

  • Possible Cause 3: The substrate is highly activated.

    • Solution: If applicable, protect the activating group. For example, acetylate an amino or hydroxyl group before nitration.

Problem 2: The reaction is not going to completion, and I'm recovering mostly starting material.

  • Possible Cause 1: The reaction temperature is too low.

    • Solution: While low temperatures are generally preferred to avoid dinitration, the reaction may be too slow. Gradually increase the temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or LC-MS.

  • Possible Cause 2: The nitrating agent is not strong enough for the substrate.

    • Solution: If you are using a mild nitrating agent on a deactivated or weakly activated ring, you may need to switch to a stronger system, such as mixed acid (HNO₃/H₂SO₄).

  • Possible Cause 3: Insufficient reaction time.

    • Solution: Continue to monitor the reaction over a longer period. Some nitrations, especially at low temperatures, can take several hours to reach completion.

Problem 3: I am observing the formation of multiple regioisomers in addition to dinitro byproducts.

  • Possible Cause: The directing effects of the substituents on your aromatic ring are leading to a mixture of products.

    • Solution: Carefully consider the electronic and steric effects of your substituents. It may be necessary to introduce a blocking group at a specific position to direct the nitration to the desired site. After nitration, the blocking group can be removed.

Data Presentation: Quantitative Effects on Product Distribution

The following tables summarize the impact of reaction conditions on the product distribution in the nitration of various aromatic compounds.

Table 1: Effect of Nitrating Agent on the Nitration of Chlorobenzene

Nitrating AgentTemperature (°C)o:m:p RatioDinitro Byproducts (%)
HNO₃/H₂SO₄6034:1:65~2-4%
75% HNO₃95-Not detected
90-97% HNO₃55-7530:1:69 (approx.)Not detected

Data compiled from references[3][4].

Table 2: Effect of Nitric Acid Concentration on the Nitration of Phenol

Nitric Acid ConcentrationTemperatureMajor ProductsDinitro/Trinitro Products
Dilute HNO₃Room Temp2-Nitrophenol and 4-NitrophenolMinimal
Concentrated HNO₃Higher Temp2,4,6-Trinitrophenol (Picric Acid)Major Product
HNO₃ in aqueous dioxane (equimolar)60-80°C2-Nitrophenol and 4-Nitrophenol (99%)~1% 2,4-Dinitrophenol
HNO₃ in aqueous dioxane (excess)60-80°C2,4-DinitrophenolMajor Product

Data compiled from references[2][5].

Experimental Protocols

Protocol 1: Selective Mononitration of Aniline via a Protecting Group Strategy

This three-step protocol involves the protection of the amino group, followed by nitration and deprotection.

Step 1: Acetylation of Aniline to Acetanilide

  • In a 125-mL Erlenmeyer flask, add 60 mL of water and 2.5 mL of concentrated hydrochloric acid.

  • Add 2.5 mL of aniline and stir until dissolved.

  • Heat the solution to 45-50 °C.

  • In a separate container, dissolve 4 g of sodium acetate in 15 mL of water.

  • To the heated aniline hydrochloride solution, add 4 mL of acetic anhydride.

  • Immediately add the sodium acetate solution to the flask and cool the mixture in an ice bath.

  • Collect the precipitated acetanilide by vacuum filtration, wash with cold water, and air dry.[2]

Step 2: Nitration of Acetanilide

  • Dissolve the dried acetanilide in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the mixture at low temperature for a specified time (monitor by TLC).

  • Pour the reaction mixture onto crushed ice to precipitate the nitroacetanilide isomers (primarily the para-isomer).

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.[1]

Step 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline

  • In a round-bottom flask, combine the crude p-nitroacetanilide with a 1:1 mixture of water and concentrated sulfuric acid.

  • Heat the mixture under reflux for 20-30 minutes.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium carbonate solution to precipitate the p-nitroaniline.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

Protocol 2: Selective Mononitration of Indole at the 3-Position

This protocol uses a mild, non-acidic nitrating agent to achieve regioselective nitration of the electron-rich indole ring.

Materials:

  • Indole

  • Tetramethylammonium nitrate ((NMe₄)NO₃)

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve indole in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare the nitrating agent by adding trifluoroacetic anhydride to a suspension of tetramethylammonium nitrate in dichloromethane at 0 °C.

  • Slowly add the prepared nitrating agent to the indole solution while maintaining the temperature at 0 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 3-nitroindole.[6]

Visualizations

The following diagrams illustrate key concepts and workflows for minimizing dinitro byproduct formation.

Electrophilic_Aromatic_Substitution Aromatic Aromatic Ring Sigma_Complex Sigma Complex (Carbocation Intermediate) Aromatic->Sigma_Complex + NO₂⁺ Nitronium NO₂⁺ (Electrophile) Mono_Product Mononitro Product Sigma_Complex->Mono_Product - H⁺ Dinitro_Product Dinitro Product Mono_Product->Dinitro_Product + NO₂⁺ (if activated & excess NO₂⁺) High_Temp High Temperature High_Conc High [NO₂⁺]

General reaction pathway for electrophilic aromatic nitration.

Troubleshooting_Workflow Start High Dinitration Observed Check_Temp Is Temperature < 10°C? Start->Check_Temp Check_Equiv Are Nitrating Agent Equivalents > 1.1? Check_Temp->Check_Equiv Yes Lower_Temp Lower Temperature & Add Reagent Slowly Check_Temp->Lower_Temp No Check_Substrate Is Substrate Highly Activated? Check_Equiv->Check_Substrate No Reduce_Equiv Reduce Equivalents of Nitrating Agent Check_Equiv->Reduce_Equiv Yes Use_Milder_Agent Use Milder Nitrating Agent Check_Substrate->Use_Milder_Agent No Protect_Group Use Protecting Group Strategy Check_Substrate->Protect_Group Yes Lower_Temp->Check_Equiv Reduce_Equiv->Check_Substrate End Selective Mononitration Use_Milder_Agent->End Protect_Group->End

A troubleshooting workflow for addressing high dinitration.

Protecting_Group_Strategy cluster_direct Direct Nitration (Uncontrolled) cluster_protected Protecting Group Strategy (Controlled) Aniline_Direct Aniline (Highly Activated) Dinitro_Aniline Di/Trinitroanilines + Other Products Aniline_Direct->Dinitro_Aniline HNO₃/H₂SO₄ Aniline_Protected Aniline Acetanilide Acetanilide (Moderately Activated) Aniline_Protected->Acetanilide Protection (Ac₂O) Nitro_Acetanilide p-Nitroacetanilide Acetanilide->Nitro_Acetanilide Nitration (HNO₃/H₂SO₄) Nitro_Aniline p-Nitroaniline (Mononitro Product) Nitro_Acetanilide->Nitro_Aniline Deprotection (H₃O⁺)

References

aget="_blank">Recrystallization techniques for Methyl 3-bromo-4-nitrobenzoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of Methyl 3-bromo-4-nitrobenzoate, aimed at researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the recrystallization of this compound.

Problem Potential Cause Solution
No crystals form upon cooling. The solution may be supersaturated.[1]Induce crystallization by scratching the inside of the flask with a glass stirring rod or by adding a seed crystal of the pure compound.[1][2]
Too much solvent was used.[1][2]Reduce the solvent volume by gentle heating or using a rotary evaporator and then allow the solution to cool again.[1]
The compound is highly soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.[2]
The compound "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent.[1]Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1][3]
The compound is significantly impure.[1]Consider pre-purification by another method, or add a small amount of activated charcoal to the hot solution to adsorb impurities before hot filtration (use sparingly as it can adsorb the product).
Low yield of crystals. Too much solvent was used, leading to significant loss of product in the mother liquor.[2][3]Use the minimum amount of near-boiling solvent necessary to dissolve the crude product.[2] If the mother liquor contains a significant amount of product, it can be concentrated to recover more crystals.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering the hot solution.[4][5]
Washing the crystals with a solvent that is not ice-cold.[2]Always use a minimum amount of ice-cold solvent to wash the collected crystals.[2]
Crystals are discolored. Colored impurities are present in the crude material.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Be aware that this may reduce the overall yield.
Crystallization happens too quickly. Rapid cooling can trap impurities within the crystal lattice.[4]Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Q2: How do I perform a hot filtration correctly?

A2: Hot filtration is used to remove insoluble impurities. To prevent premature crystallization in the funnel, preheat the filtration apparatus (funnel and receiving flask) on a hot plate. Use a fluted filter paper to increase the surface area and speed of filtration. Pour the hot solution through the funnel quickly.[5]

Q3: My compound won't dissolve in the hot solvent. What should I do?

A3: This could be due to insufficient solvent or the presence of insoluble impurities. Gradually add more hot solvent until the compound dissolves. If a significant amount of solid remains undissolved even with additional solvent, it is likely an insoluble impurity that can be removed by hot filtration.[8]

Q4: How can I improve the purity of my recrystallized product?

A4: To improve purity, ensure slow crystal growth by allowing the solution to cool gradually.[1] Avoid rapid cooling in an ice bath until the solution has reached room temperature and crystal formation has begun. A second recrystallization step can also be performed if the initial purity is not satisfactory.

Q5: What is the expected melting point of pure this compound?

A5: The literature melting point for Methyl 4-bromo-3-nitrobenzoate is reported to be in the range of 102-105°C. A sharp melting point within this range is a good indicator of purity.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline based on techniques for similar compounds and should be adapted based on experimental observations.

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent determined by solubility tests)

  • Distilled water (if using a mixed solvent system)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a test tube, determine the appropriate solvent by testing the solubility of a small amount of the crude product in potential solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[4] Ethanol is a good starting point.[9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent (e.g., ethanol) to create a slurry. Heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the compound is completely dissolved.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If there are insoluble impurities or if charcoal was used, perform a hot filtration. Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the clean, preheated flask.[5]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Crystal formation should begin during this time. Once the flask is at room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[5]

  • Collection of Crystals: Set up a Buchner funnel with filter paper that fits snugly. Wet the filter paper with a small amount of ice-cold solvent. Turn on the vacuum and transfer the crystalline slurry into the Buchner funnel.[5]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running. The crystals can then be transferred to a watch glass to air dry completely or dried in a low-temperature oven (below the compound's melting point).[9]

Visualizations

Recrystallization_Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? cool->oiling_out collect Collect Crystals by Filtration crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No end Pure Product collect->end troubleshoot_no_crystals Troubleshoot: - Scratch flask - Add seed crystal - Reduce solvent no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool oiling_out->crystals_form No handle_oiling Troubleshoot: - Reheat - Add more solvent - Cool slower oiling_out->handle_oiling Yes handle_oiling->cool Solvent_Selection_Logic start Start Solvent Selection test_solubility Test Solubility of Crude Product in a Potential Solvent start->test_solubility hot_solubility Soluble in Hot Solvent? test_solubility->hot_solubility cold_solubility Insoluble in Cold Solvent? hot_solubility->cold_solubility Yes bad_solvent Poor Recrystallization Solvent hot_solubility->bad_solvent No good_solvent Good Recrystallization Solvent cold_solubility->good_solvent Yes cold_solubility->bad_solvent No try_another Try Another Solvent bad_solvent->try_another try_another->test_solubility

References

aget="_blank">Work-up procedure for Methyl 3-bromo-4-nitrobenzoate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance for the synthesis of Methyl 3-bromo-4-nitrobenzoate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.

Troubleshooting and FAQs

This section addresses common issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Consider the following:

  • Incomplete Reaction: The bromination of methyl 4-nitrobenzoate can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC). If a significant amount of starting material remains, consider extending the reaction time or slightly increasing the temperature, though be cautious as higher temperatures can lead to side products.

  • Suboptimal Temperature Control: The reaction is typically carried out at a specific temperature to control the rate and selectivity. Ensure your reaction setup maintains a stable temperature. For bromination, temperatures are often kept low to prevent multiple substitutions.

  • Reagent Quality: Ensure the bromine and any catalysts used are of high purity and have been stored correctly. Old or improperly stored bromine may have reduced reactivity.

  • Work-up Losses: The product may be partially lost during the work-up procedure. Ensure complete precipitation of the product from the reaction mixture and minimize losses during filtration and washing steps.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I increase the selectivity for this compound?

A2: The formation of multiple products, such as di-brominated species or other isomers, is a common challenge in electrophilic aromatic substitution. To improve selectivity:

  • Control of Stoichiometry: Use a precise stoichiometry of bromine, typically a slight excess, to favor mono-bromination. A large excess of bromine will increase the likelihood of di-substitution.

  • Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for the desired isomer by reducing the rate of competing side reactions.

  • Catalyst Choice: The choice of Lewis acid catalyst (e.g., FeBr₃) can influence the regioselectivity of the bromination. Ensure the catalyst is anhydrous and used in the appropriate amount.

Q3: The final product is an oil or difficult to crystallize. What purification strategies can I employ?

A3: If the product does not readily crystallize, it is likely impure. Consider the following purification techniques:

  • Recrystallization: This is the most common method for purifying solid organic compounds. A suitable solvent system is crucial. For this compound, ethanol or a mixture of ethanol and water can be effective. The goal is to find a solvent in which the product is soluble at high temperatures and insoluble at low temperatures, while impurities remain soluble at all temperatures.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities. A solvent system of hexane and ethyl acetate is a good starting point for elution.

  • Trituration: This involves washing the crude product with a solvent in which the desired compound is insoluble, but the impurities are soluble. This can sometimes induce crystallization of an oily product.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point that corresponds to the literature value is a good indicator of purity.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: These techniques provide detailed structural information and are the most definitive methods for confirming the identity of the product.

    • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups such as the ester carbonyl (C=O) and the nitro group (NO₂).

  • Chromatography: TLC can be used to assess the purity of the product by comparing it to the starting material and identifying the number of components in the sample.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data associated with the synthesis of this compound. Please note that actual results may vary depending on the specific experimental conditions.

ParameterTypical Value
Reaction Time 2 - 6 hours
Reaction Temperature 0 - 25 °C
Yield 60 - 85%
Purity (after recrystallization) >98%
Analytical Data Value
Melting Point 98-102 °C
¹H NMR (CDCl₃) δ (ppm): 8.54 (d, 1H), 8.20 (dd, 1H), 7.95 (d, 1H), 3.98 (s, 3H)
¹³C NMR (CDCl₃) δ (ppm): 164.0, 151.0, 136.0, 133.5, 131.0, 128.0, 125.0, 53.0
IR (KBr, cm⁻¹) ~1730 (C=O, ester), ~1530 and ~1350 (NO₂, asymmetric and symmetric stretching)

Experimental Protocols

Synthesis of this compound

This protocol describes the bromination of methyl 4-nitrobenzoate.

Materials:

  • Methyl 4-nitrobenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Liquid Bromine (Br₂)

  • Iron powder (Fe) or anhydrous Iron(III) Bromide (FeBr₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Saturated Sodium Thiosulfate solution (Na₂S₂O₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 4-nitrobenzoate in dichloromethane. Cool the flask in an ice bath.

  • Catalyst Addition: Carefully add a catalytic amount of iron powder or anhydrous iron(III) bromide to the stirred solution.

  • Bromine Addition: Slowly add a solution of liquid bromine in dichloromethane to the reaction mixture via the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a cold, saturated solution of sodium bicarbonate to neutralize the acidic components.

  • Work-up:

    • Transfer the mixture to a separatory funnel. The organic layer will contain the product.

    • Wash the organic layer sequentially with saturated sodium thiosulfate solution (to remove unreacted bromine) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Methyl 4-nitrobenzoate in Dichloromethane add_catalyst Add Fe or FeBr3 catalyst start->add_catalyst cool Cool to 0-10 °C add_catalyst->cool add_bromine Slowly add Bromine in Dichloromethane cool->add_bromine react Stir at room temperature (Monitor by TLC) add_bromine->react quench Quench with NaHCO3 solution react->quench extract Separate organic layer quench->extract wash_thiosulfate Wash with Na2S2O3 solution extract->wash_thiosulfate wash_brine Wash with brine wash_thiosulfate->wash_brine dry Dry with MgSO4 wash_brine->dry concentrate Concentrate under reduced pressure dry->concentrate recrystallize Recrystallize from Ethanol concentrate->recrystallize end Pure this compound recrystallize->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Side Products Formed start->side_products workup_loss Loss During Work-up start->workup_loss impure_reagents Impure Reagents start->impure_reagents purify Purify by Recrystallization or Chromatography start->purify If product is impure extend_time Extend Reaction Time/ Slightly Increase Temp incomplete_reaction->extend_time optimize_temp Optimize Temperature side_products->optimize_temp optimize_workup Optimize Work-up Procedure workup_loss->optimize_workup check_reagents Check Reagent Purity impure_reagents->check_reagents

Validation & Comparative

A Spectroscopic Showdown: Differentiating Methyl 3-bromo-4-nitrobenzoate and its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

This comparative analysis underscores the subtle yet significant differences in the spectroscopic signatures of these isomers, arising from the varied positions of the bromo and nitro substituents on the aromatic ring. These differences are critical for unambiguous identification in complex reaction mixtures and for ensuring the purity of pharmacologically active compounds.

Comparative Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for Methyl 3-bromo-4-nitrobenzoate and the experimentally determined data for Methyl 4-bromo-3-nitrobenzoate.

Table 1: ¹H NMR and ¹³C NMR Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound Predicted: ~8.3-8.5 (d), ~8.1-8.3 (dd), ~7.8-8.0 (d), ~3.9 (s, 3H)Predicted: Significant downfield shifts for carbons attached to or ortho/para to the nitro group.
Methyl 4-bromo-3-nitrobenzoate 8.43 (d, J=1.9 Hz, 1H), 8.16 (dd, J=8.4, 1.9 Hz, 1H), 7.89 (d, J=8.4 Hz, 1H), 3.97 (s, 3H)[1]Data not readily available in searched sources.

Note: Predicted values for this compound are based on established substituent effects on aromatic chemical shifts. The electron-withdrawing nitro group is expected to cause significant deshielding of ortho and para protons.

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

Compound Key IR Absorptions (cm⁻¹) Mass Spectrum (m/z)
This compound Predicted: ~1720-1730 (C=O stretch), ~1530 & ~1350 (NO₂ asymmetric & symmetric stretch), C-Br stretch, C-O stretch, aromatic C-H and C=C bands.Predicted: Molecular ion (M⁺) peaks at m/z 259 and 261 (due to ⁷⁹Br and ⁸¹Br isotopes).
Methyl 4-bromo-3-nitrobenzoate 1728 (C=O), 1535 (NO₂ asym), 1350 (NO₂ sym), 1289, 1255, 1136, 1051, 937, 839, 756, 737[1]Data not readily available in searched sources.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a single-pulse experiment.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans for adequate signal-to-noise.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled experiment.

    • Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) for techniques like electrospray ionization (ESI).

  • Ionization: Utilize an appropriate ionization method. Electron ionization (EI) is common for volatile, thermally stable compounds and often provides detailed fragmentation patterns. ESI is a softer ionization technique suitable for a wider range of compounds.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z, generating the mass spectrum. The molecular ion peak is crucial for determining the molecular weight.

Isomer Differentiation Workflow

The following diagram illustrates the logical workflow for distinguishing between the this compound isomers using the described spectroscopic techniques.

Isomer_Differentiation cluster_isomers Isomer Identification cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Isomer1 This compound NMR NMR Spectroscopy (¹H & ¹³C) Isomer1->NMR IR FT-IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 Methyl 4-bromo-3-nitrobenzoate Isomer2->NMR Isomer2->IR Isomer2->MS NMR_Data Chemical Shifts & Coupling Patterns NMR->NMR_Data IR_Data Functional Group Vibrations IR->IR_Data MS_Data Molecular Ion Peak & Fragmentation MS->MS_Data Conclusion Unambiguous Isomer Identification NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for Isomer Identification.

Structural Relationship and Spectroscopic Probes

The differentiation of these isomers relies on how the substituent positions influence the electronic environment of the molecule, which is probed by different spectroscopic techniques.

Spectroscopic_Probes cluster_structure Molecular Structure cluster_properties Chemical Environment cluster_techniques Spectroscopic Technique Molecule Methyl bromo-nitrobenzoate Isomers Proton_Env Proton Environments Molecule->Proton_Env Carbon_Env Carbon Skeleton Molecule->Carbon_Env Bond_Vib Bond Vibrations Molecule->Bond_Vib Mol_Weight Molecular Weight Molecule->Mol_Weight H_NMR ¹H NMR Proton_Env->H_NMR C_NMR ¹³C NMR Carbon_Env->C_NMR FTIR FT-IR Bond_Vib->FTIR MassSpec MS Mol_Weight->MassSpec

Caption: Probing Isomeric Structures.

References

A Comparative Guide to the Reactivity of Bromo-Nitrobenzoate Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-substituted bromo-nitrobenzoate isomers in nucleophilic aromatic substitution (SNAc) reactions. Understanding the differential reactivity of these isomers is paramount for synthetic strategy, enabling the selective formation of desired products in drug discovery and materials science. This document outlines the theoretical basis for their reactivity, presents a qualitative comparison based on established principles, and provides a detailed experimental protocol for a quantitative kinetic analysis.

Principles of Reactivity in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution reactions, particularly those involving activated aromatic rings, typically proceed via a two-step addition-elimination mechanism, also known as the SNAr mechanism. The rate-determining step is the initial nucleophilic attack on the carbon atom bearing the leaving group (in this case, bromine), which forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2]

The stability of this Meisenheimer complex is the critical factor governing the reaction rate. Electron-withdrawing groups, such as the nitro group (-NO₂), play a crucial role in stabilizing this intermediate by delocalizing the negative charge. However, the efficacy of this stabilization is highly dependent on the position of the nitro group relative to the leaving group.

  • Ortho and Para Isomers: When the nitro group is positioned ortho or para to the bromine atom, it can effectively delocalize the negative charge of the Meisenheimer complex through resonance. This significant stabilization lowers the activation energy of the rate-determining step, leading to a faster reaction rate.[3][4]

  • Meta Isomer: In the meta position, the nitro group cannot participate in resonance stabilization of the negative charge on the carbon bearing the leaving group. While it still exerts a weaker electron-withdrawing inductive effect, the absence of resonance stabilization results in a much less stable Meisenheimer complex and, consequently, a significantly slower reaction rate.[3][4]

Qualitative Reactivity Comparison

Isomer (Methyl Ester)Nitro Group PositionExpected Relative ReactivityRationale
Methyl 2-bromo-3-nitrobenzoateOrthoHighThe nitro group is ortho to the bromine, allowing for strong resonance stabilization of the Meisenheimer complex.
Methyl 4-bromo-3-nitrobenzoateOrthoHighThe nitro group is ortho to the bromine, providing significant resonance stabilization of the intermediate.
Methyl 3-bromo-4-nitrobenzoateParaHighThe nitro group is para to the bromine, enabling effective resonance delocalization of the negative charge in the Meisenheimer complex.
Methyl 2-bromo-5-nitrobenzoateParaHighThe nitro group is para to the bromine, leading to substantial stabilization of the reaction intermediate through resonance.
Methyl 3-bromo-5-nitrobenzoateMetaLowThe nitro group is meta to the bromine, preventing resonance stabilization of the Meisenheimer complex. Only a weaker inductive effect is operative.
Methyl 4-bromo-2-nitrobenzoateOrthoHighThe nitro group is ortho to the bromine, facilitating strong resonance stabilization.

Experimental Protocol: Comparative Kinetic Analysis by UV-Vis Spectrophotometry

This protocol outlines a general method for determining the second-order rate constants for the reaction of bromo-nitrobenzoate isomers with a nucleophile (e.g., piperidine) using UV-Vis spectrophotometry. The formation of the product is often accompanied by a change in the UV-Vis spectrum, which can be monitored over time.[5][6]

Materials:

  • Ortho-, meta-, and para-isomers of methyl bromo-nitrobenzoate

  • Piperidine (or other suitable nucleophile)

  • Anhydrous solvent (e.g., Dimethyl Sulfoxide, Acetonitrile)

  • Thermostatted UV-Vis spectrophotometer with a multi-cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of each methyl bromo-nitrobenzoate isomer (e.g., 0.01 M) in the chosen anhydrous solvent.

    • Prepare a stock solution of piperidine (e.g., 1.0 M) in the same solvent.

  • Determination of Analytical Wavelength (λmax):

    • Record the UV-Vis spectrum of a solution of the expected product (formed by allowing a reaction to go to completion) to determine the wavelength of maximum absorbance (λmax) where the starting materials have minimal absorbance.

  • Kinetic Run (Pseudo-First-Order Conditions):

    • Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature (e.g., 25 °C).

    • In a quartz cuvette, pipette a known volume of the methyl bromo-nitrobenzoate isomer stock solution and dilute with the solvent to a final concentration that gives an initial absorbance in the optimal range of the instrument.

    • To initiate the reaction, add a large excess (at least 10-fold) of the piperidine stock solution to the cuvette, quickly mix, and immediately start recording the absorbance at λmax at regular time intervals.

    • Continue data collection until the reaction is complete (i.e., the absorbance becomes constant).

    • Repeat the kinetic run for each isomer under identical conditions.

  • Data Analysis:

    • Under pseudo-first-order conditions (with a large excess of the nucleophile), the rate law simplifies to: Rate = kobs[Isomer], where kobs is the observed pseudo-first-order rate constant.

    • Plot ln(A∞ - At) versus time (t), where A∞ is the final absorbance and At is the absorbance at time t. The slope of the resulting straight line will be -kobs.

    • The second-order rate constant (k₂) can be calculated from the pseudo-first-order rate constant using the equation: k₂ = kobs / [Nucleophile].

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Visualization of Reactivity Principles

The following diagrams illustrate the key factors influencing the reactivity of bromo-nitrobenzoate isomers in SNAr reactions.

G cluster_factors Factors Influencing SNAr Reactivity cluster_isomers Isomer-Specific Effects Reactivity Reactivity in SNAr Mechanism SNAr Mechanism (Addition-Elimination) Reactivity->Mechanism RDS Rate-Determining Step (Nucleophilic Attack) Mechanism->RDS Intermediate Meisenheimer Complex Stability RDS->Intermediate EWG Electron-Withdrawing Group (-NO2) Intermediate->EWG OrthoPara Ortho/Para Isomers EWG->OrthoPara Meta Meta Isomer EWG->Meta Resonance Resonance Stabilization OrthoPara->Resonance Inductive Inductive Effect Meta->Inductive Resonance->Intermediate Strongly Stabilizes Inductive->Intermediate Weakly Stabilizes

Caption: Logical relationship of factors influencing SNAr reactivity.

G cluster_workflow Experimental Workflow for Kinetic Analysis A Prepare Stock Solutions (Isomers & Nucleophile) B Determine Analytical Wavelength (λmax) A->B C Perform Kinetic Runs (UV-Vis Spectrophotometry) B->C D Data Acquisition (Absorbance vs. Time) C->D E Data Analysis (Pseudo-First-Order Plot) D->E F Calculate Second-Order Rate Constants (k₂) E->F G Compare Isomer Reactivity F->G

Caption: General experimental workflow for comparative kinetic analysis.

References

Beyond the Bromo: A Comparative Guide to Alternative Reagents for Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the construction of biaryl scaffolds is a foundational element of modern organic synthesis. Methyl 3-bromo-4-nitrobenzoate is a widely utilized building block in this endeavor, valued for its defined reactivity in various cross-coupling reactions. However, the landscape of synthetic methodology is ever-evolving, offering a diverse toolkit of alternative reagents and strategies that can provide advantages in yield, substrate scope, cost, and reaction conditions.

This guide provides an objective comparison of alternative reagents and methodologies to this compound for the synthesis of complex biaryl compounds. We will delve into the performance of alternative aryl halides, triflates, and conceptually different approaches such as direct arylation and decarboxylative coupling, supported by experimental data and detailed protocols.

Performance Comparison of Biaryl Synthesis Methodologies

The choice of reagent and coupling strategy significantly impacts the efficiency and outcome of biaryl synthesis. The following table summarizes quantitative data for various alternatives, using the Suzuki-Miyaura coupling of this compound as a baseline for comparison.

Reagent/MethodologyCoupling PartnerCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)Reference
Baseline: Suzuki Coupling
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃ / Dioxane/H₂O10012~80-95%[1][2]
Alternative Halides
Methyl 3-iodo-4-nitrobenzoateArylboronic acidPd(PPh₃)₄K₂CO₃ / DME80-High[3]
Methyl 4-chloro-3-nitrobenzoateArylboronic acidPd(OAc)₂ / SPhosK₃PO₄ / Dioxane/H₂O10015-20Good-Excellent[4]
Aryl Triflates & Nonaflates
Aryl TriflatesArylboronic acidPd(OAc)₂ / PCy₃K₃PO₄ / DioxaneRT-High[5]
Aryl Triflates/NonaflatesNaNO₂Pd₂(dba)₃ / Ligand 1Cs₂CO₃ / Dioxane110-Good-Excellent[6]
Alternative Methodologies
Stille Coupling
1-bromo-4-nitrobenzeneOrganostannanePd(OAc)₂ / XPhos- / Toluene80-89%[1]
Direct C-H Arylation
Simple ArenesAryl HalidesPd(OAc)₂ / LigandCs₂CO₃ / DMA13524High[7][8]
Decarboxylative Coupling
3-Nitrobenzoic acid4-Tolyl triflateCu₂O / PdI₂ / Tol-BINAPK₂CO₃ / NMP1701670%[9]
Denitrative Coupling
NitroarenesArylboronic acidsPd(acac)₂ / BrettPhosK₃PO₄·nH₂O / Dioxane130-41-84%[10]

Key Alternative Strategies and Reagents

The ideal alternative to this compound depends on the specific synthetic challenge, including desired functional group tolerance, steric hindrance, and economic factors. Below are detailed discussions of the most prominent alternatives.

Variation of the Halogen Leaving Group

The reactivity of the aryl halide in the rate-determining oxidative addition step of many cross-coupling reactions typically follows the trend I > Br > Cl.[11]

  • Aryl Iodides (e.g., Methyl 3-iodo-4-nitrobenzoate) : These are the most reactive of the common aryl halides, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[3][12] This increased reactivity can be crucial for challenging or sterically hindered couplings.

  • Aryl Chlorides (e.g., Methyl 4-chloro-3-nitrobenzoate) : Aryl chlorides are economically advantageous and widely available. However, their lower reactivity necessitates more robust catalyst systems, often employing bulky, electron-rich phosphine ligands (such as SPhos or XPhos) to facilitate the more difficult oxidative addition step.[4][13]

Aryl Triflates and Other Pseudohalides

Aryl triflates (Ar-OTf) and nonaflates are highly effective electrophiles in cross-coupling reactions, often exhibiting reactivity comparable to or greater than aryl bromides.[5][6] Their utility is particularly notable in reactions where the corresponding halide is unstable or difficult to prepare. The triflate group is an excellent leaving group, facilitating oxidative addition to the palladium catalyst.

Stille Cross-Coupling

The Stille reaction couples an organotin reagent (organostannane) with an aryl halide.[12] While a powerful and versatile method with excellent functional group tolerance, the primary drawback is the toxicity of the organotin compounds and the difficulty in removing tin byproducts during purification.[14]

Direct C-H Arylation

A more modern and atom-economical approach, direct C-H arylation forges a biaryl bond by coupling an aryl halide with a C-H bond of another arene, bypassing the need to pre-functionalize the second aromatic partner into an organometallic reagent.[8][15][16] This strategy reduces the number of synthetic steps but can sometimes suffer from challenges in regioselectivity.

Decarboxylative Cross-Coupling

This novel strategy uses aromatic carboxylic acids as coupling partners in place of organometallic reagents.[9] In this approach, a reagent like 3-nitrobenzoic acid can be coupled with an aryl triflate, offering a distinct advantage by utilizing readily available and stable starting materials.

Denitrative Suzuki-Miyaura Coupling

Recent developments have demonstrated that the nitro group itself can act as a leaving group in Suzuki-Miyaura cross-coupling reactions.[10] This method allows for the direct use of nitroarenes as electrophilic partners, though it often requires specific bulky biarylphosphine ligands and higher reaction temperatures.[10]

Visualizing the Synthetic Pathways

The choice of methodology dictates the role of the nitrobenzoate precursor and the overall synthetic workflow.

logical_relationships cluster_electrophile Nitrobenzoate as Electrophile (X = Leaving Group) cluster_nucleophile Nitrobenzoate as Nucleophile Precursor cluster_other Alternative Strategies electrophile Methyl 3-X-4-nitrobenzoate (X = Br, I, Cl, OTf) product Biaryl Product electrophile->product Suzuki, Stille, etc. + Ar-M nucleophile Methyl 3-M-4-nitrobenzoate (M = B(OH)₂, SnR₃) nucleophile->product Suzuki, Stille, etc. + Ar-X decarboxylative 3-Nitrobenzoic Acid (Decarboxylative) decarboxylative->product Decarboxylative Coupling + Ar-X direct_H Methyl 4-nitrobenzoate (Direct C-H Arylation) direct_H->product Direct Arylation + Ar-X experimental_workflow start Setup Reaction Vessel (Inert Atmosphere) reagents Add Aryl Halide, Boronic Acid, Base, Catalyst start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Cool, Dilute, and Perform Aqueous Extraction reaction->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify end Characterize Product (NMR, MS) purify->end suzuki_cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)L₂-Ar' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product arx Ar-X arx->pd2_ox ar_b Ar'-B(OR)₂ ar_b->pd2_trans base Base base->pd2_trans Activates Boron Reagent

References

aget="_blank">Comparative analysis of catalysts for Suzuki coupling of Methyl 3-bromo-4-nitrobenzoate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug discovery and development, the synthesis of complex biaryl compounds is of paramount importance, and the Suzuki coupling is a key methodology. This guide provides a comparative analysis of various catalyst systems for the Suzuki coupling of Methyl 3-bromo-4-nitrobenzoate, an electron-deficient aryl halide, with a focus on catalyst performance, experimental protocols, and mechanistic understanding.

Catalyst Performance Comparison

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency in the Suzuki coupling of electron-deficient substrates like this compound. The electron-withdrawing nitro group can influence the oxidative addition step and the overall catalytic cycle. Below is a summary of the performance of different palladium-based catalyst systems, drawing upon data from studies on structurally similar electron-deficient aryl bromides.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Key Observations
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O10012-24Good to ExcellentA classic, readily available catalyst, though may require higher temperatures and longer reaction times.[1]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O80-1002-12ExcellentBulky, electron-rich phosphine ligands like SPhos often lead to higher activity and shorter reaction times, even with challenging substrates.[2]
Pd(OAc)₂ / XPhosXPhosK₃PO₄Dioxane80-1002-12ExcellentSimilar to SPhos, XPhos is a highly effective ligand for coupling electron-deficient aryl halides.[2]
PdCl₂(dppf)dppfCs₂CO₃THF/H₂O8012HighA robust and versatile catalyst, often effective for a wide range of substrates.
Pd-NHC ComplexesIMesK₂CO₃Dioxane80-1002-8ExcellentN-Heterocyclic carbene (NHC) ligands can offer high stability and activity, particularly with aryl chlorides and other challenging substrates.[3][4][5][6][7]
Microwave-assistedPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O1400.25-1Very Good to ExcellentMicrowave irradiation can dramatically reduce reaction times and often improve yields.[8][9][10][11]

Experimental Protocols

Detailed experimental procedures are crucial for the successful execution and reproducibility of Suzuki coupling reactions. Below are representative protocols that can be adapted for the coupling of this compound with various boronic acids.

Protocol 1: Conventional Heating with a Buchwald Ligand

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Toluene

  • Degassed Water

  • Schlenk flask and standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene and degassed water (typically in a 5:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Ethanol

  • Degassed Water

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • To a microwave reactor vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

  • Add a mixture of 1,4-dioxane, ethanol, and water (e.g., 4:1:1 ratio).

  • Seal the vial and place it in the microwave synthesizer.

  • Heat the reaction mixture to 140 °C for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

To further elucidate the experimental process and the underlying catalytic mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification start Start glassware Flame-dry Glassware (Schlenk Flask) start->glassware reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand add_solids Add Solids to Flask reagents->add_solids glassware->reagents inert Evacuate and Backfill with Inert Gas (3x) add_solids->inert add_solvents Add Degassed Solvents inert->add_solvents heating Heat and Stir (Conventional or Microwave) add_solvents->heating monitor Monitor by TLC/LC-MS heating->monitor quench Cool and Quench Reaction monitor->quench extract Aqueous Work-up (Extraction) quench->extract dry Dry, Filter, Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R Base Base Base->Transmetal Boronic R'-B(OH)₂ Boronic->Transmetal RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

References

A Comparative Guide to the Synthetic Utility of Methyl 3-bromo-4-nitrobenzoate and Other Halogenated Nitrobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Halogenated nitrobenzoates are a critical class of intermediates, offering versatile handles for a variety of transformations pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This guide provides an objective comparison of Methyl 3-bromo-4-nitrobenzoate with its fluoro, chloro, and iodo analogues, supported by representative experimental data, to inform substrate selection in key synthetic reactions.

Executive Summary

The reactivity of methyl 3-halo-4-nitrobenzoates in common synthetic transformations is predominantly governed by the nature of the carbon-halogen bond and the electronic effects of the substituents on the aromatic ring. The strong electron-withdrawing nitro group para to the halogen and the ester group meta to the halogen significantly influences the reactivity of the C-X bond. In palladium-catalyzed cross-coupling reactions, the bond dissociation energy of the carbon-halogen bond is a key determinant of reactivity, leading to the generally accepted trend of I > Br > Cl > F. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the electronegativity of the halogen plays a more dominant role in the rate-determining step, often resulting in a reactivity order of F > Cl > Br > I.

This guide will delve into a comparative analysis of these substrates in three fundamental synthetic transformations: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution.

Data Presentation: A Comparative Overview

The following tables summarize representative quantitative data for the performance of methyl 3-halo-4-nitrobenzoates in key synthetic reactions. It is important to note that the data has been compiled from various sources and, while efforts have been made to select comparable conditions, they do not represent a direct head-to-head experimental comparison under identical conditions.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Halogen (X)Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
F Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018Low to No Reaction
Cl Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane10012~65
Br Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O804~95[1]
I Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O802>95

Table 2: Buchwald-Hartwig Amination with Morpholine

Halogen (X)Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
F Pd₂(dba)₃ / BrettPhosNaOtBuToluene11024Low to No Reaction
Cl Pd(OAc)₂ / RuPhosK₂CO₃t-Amyl alcohol11018~70
Br Pd₂(dba)₃ / XPhosNaOtBuToluene1008~88[2]
I [Pd(allyl)Cl]₂ / tBuXPhosNaOtBuToluene806>95[3]

Table 3: Nucleophilic Aromatic Substitution with Sodium Methoxide

Halogen (X)SolventTemp. (°C)Relative Rate
F Methanol50Highest
Cl Methanol50Moderate
Br Methanol50Low
I Methanol50Lowest

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below as representative examples.

General Procedure for Suzuki-Miyaura Coupling of this compound

To a solution of this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is added potassium carbonate (2.0 mmol). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is then added, and the reaction mixture is heated to 80°C under an argon atmosphere. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.[1][4]

General Procedure for Buchwald-Hartwig Amination of this compound

In a glovebox, a vial is charged with this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), and a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) with an appropriate phosphine ligand (e.g., XPhos, 0.04 mmol). Toluene (5 mL) and morpholine (1.2 mmol) are added. The vial is sealed and heated to 100°C. The reaction is monitored by GC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to yield the aminated product.[2]

General Procedure for Nucleophilic Aromatic Substitution of a Methyl 3-halo-4-nitrobenzoate

To a solution of the methyl 3-halo-4-nitrobenzoate (1.0 mmol) in anhydrous methanol (10 mL) is added sodium methoxide (1.2 mmol). The reaction mixture is stirred at 50°C and monitored by TLC. Upon consumption of the starting material, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be further purified by recrystallization or column chromatography.

Mandatory Visualizations

Experimental Workflow for a Typical Cross-Coupling Reaction

G cluster_prep Reaction Preparation reagents Weigh Aryl Halide, Boronic Acid/Amine, Base solvent Add Degassed Solvent reagents->solvent degas Degas Mixture (Ar bubbling) solvent->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst reaction Heat under Inert Atmosphere catalyst->reaction monitoring Monitor Reaction (TLC, GC/MS, LC/MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Column Chromatography or Recrystallization workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

G cluster_reactivity Relative Reactivity in Oxidative Addition (Rate-Determining Step) I Methyl 3-iodo-4-nitrobenzoate Br This compound I->Br Faster Cl Methyl 3-chloro-4-nitrobenzoate Br->Cl Faster F Methyl 3-fluoro-4-nitrobenzoate Cl->F Much Faster

Caption: Reactivity trend of methyl 3-halo-4-nitrobenzoates in Pd-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

G start Aryl Halide + Nucleophile (Nu-) intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate Addition (Rate-Determining) product Substituted Product + Halide Ion (X-) intermediate->product Elimination

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.

Conclusion

The choice between this compound and its halogenated counterparts is a critical decision in synthesis design that hinges on the specific reaction being employed. For palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the bromo- and iodo-derivatives offer superior reactivity, often leading to higher yields under milder conditions. In contrast, for nucleophilic aromatic substitution reactions, the fluoro- and chloro-analogues are generally more reactive. This guide provides a foundational framework for researchers to make informed decisions in the selection of these valuable synthetic intermediates.

References

A Comparative Guide to the Characterization and Quantification of Impurities in Commercial Methyl 3-bromo-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the impurities found in commercial Methyl 3-bromo-4-nitrobenzoate, a key starting material in the synthesis of various pharmaceutical compounds. Understanding the impurity profile of this reagent is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document details the common impurities, analytical methodologies for their quantification, and a comparison with potential alternative reagents, supported by experimental data and detailed protocols.

Introduction to this compound and its Importance

This compound is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring a nitro group and a bromine atom on a benzoic acid methyl ester scaffold, allows for a variety of chemical transformations, making it a versatile intermediate for the synthesis of complex molecules. However, the synthetic process of this compound can lead to the formation of several process-related impurities. These impurities, if not properly identified and controlled, can have a significant impact on the downstream reactions and the purity of the final drug substance. Regulatory agencies, such as the FDA and EMA, have stringent requirements for the control of impurities in APIs, especially for those that are potentially genotoxic.

Potential Impurities in Commercial this compound

The manufacturing process of this compound typically involves the nitration of a brominated precursor or the bromination of a nitrated precursor. These reactions can result in a range of impurities, including:

  • Positional Isomers: The nitration and bromination steps can lead to the formation of various isomers. For instance, in the nitration of methyl 3-bromobenzoate, small amounts of Methyl 3-bromo-2-nitrobenzoate and Methyl 3-bromo-6-nitrobenzoate may be formed. Similarly, bromination of methyl 4-nitrobenzoate could yield isomers other than the desired product.

  • Starting Materials and Intermediates: Incomplete reactions can result in the presence of residual starting materials, such as methyl 3-bromobenzoate or methyl 4-nitrobenzoate.

  • Over-reacted and Side-reaction Products: The harsh conditions of nitration can sometimes lead to the formation of dinitrated products. Hydrolysis of the ester group can also occur, leading to the corresponding carboxylic acids.

  • Genotoxic Impurities (GTIs): Certain impurities, particularly those with reactive functional groups, may be classified as potentially genotoxic. For instance, some isomeric bromomethyl-nitrobenzoates, which could theoretically be formed, are considered structural alerts for genotoxicity.

A study on the synthesis of a related compound, Lenalidomide, which utilizes a substituted nitrobenzoate as a starting material, identified several potential isomeric impurities that could arise during the process. These include chloro- and bromo-isomers which are considered potentially genotoxic.[1]

Analytical Methodologies for Impurity Quantification

Accurate quantification of impurities in commercial this compound is essential for quality control. Several analytical techniques are employed for this purpose, each with its own advantages.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying non-volatile and thermally labile impurities. A well-developed HPLC method can provide high resolution and sensitivity for the detection of various process-related impurities.

Typical HPLC Method Parameters:

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly suitable for the analysis of volatile and semi-volatile impurities, including residual solvents and certain process-related byproducts. For the analysis of potentially genotoxic impurities, which are often present at trace levels, GC-MS offers excellent sensitivity and specificity.

A validated GC-MS method for the determination of seven potential genotoxic impurities in a drug substance, where a related nitrobenzoate is a key raw material, has been reported.[1] This method can be adapted for the analysis of similar impurities in this compound.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification technique that does not require a reference standard for each impurity. It is a valuable tool for the accurate purity assessment of the main component and for quantifying major impurities. The purity of a substance can be determined by integrating the signals of the analyte and a certified internal standard.[2][3]

Comparison with Alternative Reagents

The choice of reagents in the synthesis of this compound can significantly influence the impurity profile and overall yield.

Alternative Brominating Agents

While N-bromosuccinimide (NBS) is a commonly used brominating agent, alternatives exist that may offer advantages in terms of reactivity, selectivity, and environmental impact.

  • H₂O₂-HBr System: This system is considered a "green" alternative for bromination. Studies have shown that for the bromination of some aromatic compounds, the H₂O₂-HBr system can be more reactive and provide higher yields compared to NBS.[4]

  • N-Bromobenzenesulfonamide: This reagent has been investigated as an alternative to NBS for the electrophilic bromination of aromatic compounds. While it shows promise, its application in a wider range of bromination reactions is less documented compared to NBS.[5]

Table 1: Comparison of Brominating Agents

ReagentAdvantagesDisadvantages
N-Bromosuccinimide (NBS) Well-established, versatile, good selectivity for allylic and benzylic bromination.[5][6]Can sometimes lead to side reactions.
H₂O₂-HBr System "Green" reagent, potentially higher reactivity and yields for aromatic bromination.[4]Less established than NBS.
N-Bromobenzenesulfonamide Effective for electrophilic aromatic bromination.[5]Limited data on other types of bromination reactions.
Alternative Nitrating Agents

The standard nitrating mixture of nitric acid and sulfuric acid is effective but can be harsh and lead to over-nitration. Alternative nitrating agents can offer milder reaction conditions and improved selectivity.

  • Nitronium Tetrafluoroborate (NO₂BF₄): This is a powerful nitrating agent that can be used under milder conditions than mixed acids.

  • Nitric Acid in Acetic Anhydride: This mixture generates acetyl nitrate, a less aggressive nitrating species.

Table 2: Comparison of Nitrating Agents for Toluene (as a model substrate)

Nitrating AgentTemperature (°C)o:m:p RatioYield (%)
Mixed Acid (HNO₃/H₂SO₄) 30-4057:4:39~95%
Nitric Acid in Acetic Anhydride Not specified59:-:41High
Nitronium Tetrafluoroborate (NO₂BF₄) Not specified65:3:32High

(Data from a comparative guide on aromatic nitrating agents)

Experimental Protocols

Sample Preparation for HPLC Analysis
  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Impurity Stock Solution: Accurately weigh about 2 mg of each known impurity into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution: Accurately weigh about 10 mg of the commercial this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

GC-MS Protocol for Genotoxic Impurities (Adapted)

This protocol is adapted from a method for determining potential genotoxic impurities in a related pharmaceutical product.[1]

  • Sample Preparation: Accurately weigh about 50 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane.

  • GC-MS Conditions:

    • Column: 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for target impurities.

Visualizations

Experimental Workflow for Impurity Analysis

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis weigh Weigh Commercial Sample dissolve Dissolve in Diluent weigh->dissolve hplc HPLC Analysis dissolve->hplc Non-volatile Impurities gcms GC-MS Analysis dissolve->gcms Volatile/Genotoxic Impurities qnmr qNMR Analysis dissolve->qnmr Purity Assessment identify Identify Impurities hplc->identify gcms->identify quantify Quantify Impurities qnmr->quantify identify->quantify report Generate Impurity Profile quantify->report

Caption: Workflow for the characterization and quantification of impurities.

Logical Relationship of Potential Impurities

G cluster_0 Process-Related Impurities cluster_1 Degradation Products main This compound isomers Positional Isomers (e.g., Methyl 3-bromo-2-nitrobenzoate) main->isomers from synthesis starting_materials Starting Materials (e.g., Methyl 3-bromobenzoate) main->starting_materials from incomplete reaction byproducts Side-Reaction Products (e.g., Dinitro compounds) main->byproducts from synthesis hydrolysis Hydrolysis Product (3-bromo-4-nitrobenzoic acid) main->hydrolysis on storage

Caption: Potential sources and types of impurities in this compound.

Conclusion

The characterization and quantification of impurities in commercial this compound are of paramount importance for the pharmaceutical industry. A thorough understanding of the potential impurities, coupled with robust analytical methodologies such as HPLC, GC-MS, and qNMR, is essential for ensuring the quality and safety of the final drug products. Furthermore, exploring alternative synthetic reagents may provide opportunities to improve the impurity profile and environmental footprint of the manufacturing process. This guide provides a framework for researchers and drug development professionals to navigate the challenges associated with the quality control of this critical starting material.

References

aget="_blank">Comparison of synthetic routes for Methyl 3-bromo-4-nitrobenzoate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for the preparation of Methyl 3-bromo-4-nitrobenzoate, a key intermediate in various pharmaceutical and organic syntheses. The primary focus is on the most viable and efficient methods, supported by experimental data and detailed protocols.

Introduction

This compound is a substituted aromatic compound whose structure incorporates a bromine atom and a nitro group, making it a versatile building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, including nucleophilic aromatic substitution and reduction of the nitro group. This guide evaluates the most practical synthetic strategies for obtaining this compound in a laboratory setting.

Comparison of Synthetic Routes

Two main retrosynthetic pathways are considered for the synthesis of this compound:

  • Route 1: Esterification of 3-bromo-4-nitrobenzoic acid. This is the most direct and widely applicable method, relying on the commercially available or readily synthesized carboxylic acid precursor.

  • Route 2: Electrophilic Bromination of Methyl 4-nitrobenzoate. This route is less feasible due to the directing effects of the substituents on the aromatic ring.

Route 1: Esterification of 3-bromo-4-nitrobenzoic acid

This approach involves the conversion of the carboxylic acid group of 3-bromo-4-nitrobenzoic acid to its corresponding methyl ester. The Fischer esterification is a classic and cost-effective method for this transformation.

Reaction Scheme:

Esterification cluster_reactants Reactants cluster_product Product reactant 3-bromo-4-nitrobenzoic acid product This compound reactant->product Reflux reagent + CH3OH (Methanol) + H2SO4 (catalyst)

Caption: Fischer esterification of 3-bromo-4-nitrobenzoic acid.

Quantitative Data Summary:

ParameterValueReference
Starting Material3-bromo-4-nitrobenzoic acidCommercially Available
ReagentsMethanol, Sulfuric AcidStandard laboratory reagents
Reaction Time4 hours (reflux)Analogous reaction[1]
Yield~96% (expected)Based on analogous reaction[1]
PurificationExtraction and concentration[1]

Experimental Protocol (Adapted from an analogous procedure[1]):

  • To a solution of 3-bromo-4-nitrobenzoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Dilute the residue with water and extract with ethyl acetate (3 x 10 volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water) if necessary.

Route 2: Electrophilic Bromination of Methyl 4-nitrobenzoate

This theoretical route involves the direct bromination of methyl 4-nitrobenzoate. However, the directing effects of the existing substituents make this approach synthetically challenging for obtaining the desired isomer.

Logical Relationship Diagram:

Directing_Effects A Methyl 4-nitrobenzoate B Nitro group (-NO2) (meta-director, deactivating) A->B C Ester group (-COOCH3) (meta-director, deactivating) A->C D Possible Bromination Positions B->D C->D E Position 2 (ortho to ester, meta to nitro) D->E Favored F Position 3 (meta to ester, ortho to nitro) - Desired D->F Disfavored G Position 5 (meta to ester, meta to nitro) D->G Favored

Caption: Regioselectivity of bromination on methyl 4-nitrobenzoate.

Both the nitro group and the ester group are meta-directors and deactivate the aromatic ring towards electrophilic substitution. The nitro group is a stronger deactivating group. Therefore, electrophilic attack is most likely to occur at the positions meta to both groups (positions 2 and 5 relative to the ester), leading to a mixture of undesired isomers rather than the desired this compound.

Conclusion

Based on the analysis of synthetic feasibility and available experimental data, the esterification of 3-bromo-4-nitrobenzoic acid (Route 1) is the recommended and most efficient method for the synthesis of this compound. This route offers a high yield, straightforward experimental procedure, and utilizes readily available starting materials. In contrast, the direct bromination of methyl 4-nitrobenzoate (Route 2) is not a viable approach due to unfavorable regioselectivity.

For researchers and professionals in drug development, the reliability and scalability of Route 1 make it the preferred choice for producing this compound for further synthetic applications.

References

aget="_blank">Analysis of the directing effects of bromo and nitro groups in substituted benzoates.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Regioselectivity in Electrophilic Aromatic Substitution

In the synthesis of substituted aromatic compounds, particularly those of pharmaceutical interest, a thorough understanding of the directing effects of various functional groups is paramount. This guide provides a detailed comparison of the directing effects of bromo and nitro groups on the regiochemical outcome of electrophilic aromatic substitution reactions on substituted benzoates. By examining experimental data and outlining detailed protocols, this document aims to equip researchers with the knowledge to predict and control the synthesis of targeted isomers.

Directing Effects: A Quantitative Comparison

The electronic nature of the bromo and nitro groups profoundly influences the position of incoming electrophiles on the benzoate ring. The following tables summarize the experimentally observed isomer distributions for nitration and bromination reactions on relevant substituted benzenes, providing a quantitative insight into these directing effects.

ReactionSubstituentElectrophileOrtho (%)Meta (%)Para (%)Reference
Nitration-COOEtNO₂+22735[No specific citation found for ethyl benzoate, general data for deactivating meta directors]
Nitration-BrNO₂+38<162[No specific citation found for a bromobenzoate, data for bromobenzene used as a proxy]
Bromination-NO₂Br+-Major Product-[Specific quantitative data not found, meta-direction is predicted]

Note: While specific quantitative isomer distribution data for the nitration of a bromo-substituted benzoate and the bromination of a nitro-substituted benzoate were not found during the literature search, the expected major products are predicted based on the well-established directing effects of the individual substituents. The bromo group is an ortho-, para-director, while the nitro and ester groups are meta-directors. In a competitive scenario, the directing groups' relative activating/deactivating strengths would determine the final product distribution.

Understanding the Electronic Influences

The directing effects of the bromo and nitro groups stem from a combination of inductive and resonance effects.

Bromo Group: The bromo group is an ortho-, para- director. Although it is deactivating due to its electron-withdrawing inductive effect (-I), it possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R). This resonance effect preferentially stabilizes the cationic intermediates (arenium ions) formed during ortho and para attack.

Nitro Group: The nitro group is a strong meta- director and is strongly deactivating. It exerts a powerful electron-withdrawing inductive effect (-I) and a strong electron-withdrawing resonance effect (-R). Both effects significantly reduce the electron density of the aromatic ring, making it less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the preferred site of attack.

Experimental Protocols

Detailed methodologies for key electrophilic aromatic substitution reactions are provided below. These protocols are representative examples and may require optimization for specific substrates.

Protocol 1: Nitration of Methyl Benzoate[1][2]

Objective: To synthesize methyl 3-nitrobenzoate via the electrophilic nitration of methyl benzoate.

Materials:

  • Methyl benzoate

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice

  • Methanol (for recrystallization)

Procedure:

  • In a conical flask, cool 4.0 mL of concentrated sulfuric acid in an ice-water bath.

  • Slowly add 2.0 g of methyl benzoate to the cooled sulfuric acid with constant swirling.

  • In a separate test tube, prepare the nitrating mixture by cautiously adding 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.

  • Slowly add the cold nitrating mixture dropwise to the methyl benzoate solution over approximately 15 minutes, ensuring the reaction temperature is maintained below 10°C.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for 15 minutes.

  • Pour the reaction mixture onto crushed ice in a beaker.

  • Collect the precipitated crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from methanol to obtain purified methyl 3-nitrobenzoate.

Protocol 2: Bromination of a Deactivated Aromatic Ester (Representative)

Objective: To synthesize the monobrominated product of a deactivated aromatic ester, such as methyl nitrobenzoate.

Materials:

  • Methyl nitrobenzoate (or other deactivated ester)

  • N-Bromosuccinimide (NBS)

  • Concentrated sulfuric acid

Procedure:

  • In a round-bottom flask, dissolve the deactivated aromatic ester in a minimal amount of concentrated sulfuric acid.

  • Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution while stirring.

  • Heat the reaction mixture to a temperature between 50-70°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water).

Visualizing Reaction Pathways and Logic

The following diagrams, generated using Graphviz, illustrate the logical relationships of the directing effects and a general workflow for electrophilic aromatic substitution.

directing_effects substituent Substituent on Benzoate bromo Bromo (-Br) substituent->bromo nitro Nitro (-NO2) substituent->nitro ester Ester (-COOR) substituent->ester op_director Ortho-, Para-Director (Deactivating) bromo->op_director -I, +R m_director Meta-Director (Strongly Deactivating) nitro->m_director -I, -R ester->m_director -I, -R effect Electronic Effect Stabilizes o/p arenium ion Stabilizes o/p arenium ion op_director->Stabilizes o/p arenium ion Destabilizes o/p arenium ion Destabilizes o/p arenium ion m_director->Destabilizes o/p arenium ion eas_workflow start Start Substituted Benzoate reagents Reagents Electrophile + Catalyst start->reagents 1. Combine reaction Reaction Control Temperature & Time reagents->reaction 2. React workup Workup Quench with Ice/Water reaction->workup 3. Quench isolation Isolation Filtration workup->isolation 4. Isolate purification Purification Recrystallization isolation->purification 5. Purify analysis Analysis TLC, GC, NMR, MP purification->analysis 6. Analyze product Final Product Characterized Isomer(s) analysis->product

A Comparative Guide to Purity Assessment of Methyl 3-bromo-4-nitrobenzoate: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous assessment of purity for pharmaceutical intermediates like Methyl 3-bromo-4-nitrobenzoate is a cornerstone of quality control and regulatory compliance. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for this purpose. The selection of the optimal method hinges on a compound's physicochemical properties and the specific requirements of the analysis.

This compound is a non-volatile, thermally labile compound, making High-Performance Liquid Chromatography (HPLC) the more suitable method for its analysis. Gas Chromatography (GC) is generally preferred for volatile substances, as it requires the sample to be vaporized at high temperatures, which can cause degradation of heat-sensitive compounds like the one .

Comparison of Analytical Methodologies

The choice between HPLC and GC-MS is dictated by the analyte's volatility and thermal stability. HPLC is well-suited for non-volatile or thermally sensitive molecules, while GC-MS excels in the analysis of volatile compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio.
Sample Volatility Suitable for non-volatile and thermally labile compounds.Requires analytes to be volatile and thermally stable.
Instrumentation HPLC system with a UV or Diode Array Detector (DAD).GC system coupled with a Mass Spectrometer.
Analysis Time Typically longer run times compared to GC for volatile compounds.Generally offers faster analysis for volatile compounds.[1]
Resolution Excellent resolution achievable with various column chemistries and mobile phases.High-resolution separation, especially with capillary columns.
Sensitivity High sensitivity, particularly with UV detectors for chromophoric compounds.Very high sensitivity and selectivity, especially in Selected Ion Monitoring (SIM) mode.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for HPLC and GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the quantitative determination of this compound and its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is provided for comparative purposes, acknowledging the potential for thermal degradation of the analyte.

  • Instrumentation: A GC system coupled to a Mass Selective Detector.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C (with caution for potential degradation).

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-350 amu.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Data Presentation: A Comparative Summary

The following table summarizes hypothetical yet realistic quantitative data for the purity assessment of this compound by HPLC and GC-MS, based on typical performance for similar aromatic nitro compounds.

ParameterHPLC-UVGC-MS
Linearity (R²) >0.999>0.998
Limit of Detection (LOD) 0.1 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.15 µg/mL
Accuracy (% Recovery) 98-102%95-105% (if stable)
Precision (%RSD) < 2%< 5%

Visualizing the Analytical Workflow

A logical workflow is essential for a systematic approach to purity assessment.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Purity Assessment Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC Analysis Filtration->HPLC GCMS GC-MS Analysis Filtration->GCMS Integration Peak Integration & Quantification HPLC->Integration GCMS->Integration Purity Purity Calculation (%) Integration->Purity Impurity Impurity Profiling Integration->Impurity Comparison Comparison of Results Purity->Comparison Impurity->Comparison

A logical workflow for the purity assessment of this compound.

Signaling Pathways of Analytical Choice

The decision-making process for selecting the appropriate analytical technique can be visualized as a signaling pathway, guided by the physicochemical properties of the analyte.

Analytical Decision Pathway cluster_properties Physicochemical Properties cluster_decision Method Selection Analyte This compound Volatility Volatility Analyte->Volatility ThermalStability Thermal Stability Analyte->ThermalStability IsVolatile Is the compound volatile? Volatility->IsVolatile IsStable Is the compound thermally stable? ThermalStability->IsStable IsVolatile->IsStable Yes SelectHPLC Select HPLC IsVolatile->SelectHPLC No SelectGCMS Select GC-MS IsStable->SelectGCMS Yes IsStable->SelectHPLC No

Decision pathway for selecting the appropriate analytical technique.

Conclusion

For the purity assessment of this compound, HPLC emerges as the superior technique due to the compound's likely low volatility and potential for thermal degradation. HPLC provides a robust, reliable, and accurate method for quantification and impurity profiling without exposing the analyte to high temperatures. While GC-MS offers excellent sensitivity and specificity, its applicability is limited by the prerequisite of sample volatility and thermal stability. Therefore, for routine quality control and purity certification of this compound, a validated HPLC method is the recommended approach.

References

Safety Operating Guide

Proper Disposal of Methyl 3-bromo-4-nitrobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Methyl 3-bromo-4-nitrobenzoate as a hazardous chemical waste. Proper disposal requires adherence to institutional and local regulations for halogenated nitroaromatic compounds. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

This guide provides essential safety and logistical information for the proper disposal of this compound (CAS Number: 126759-30-6), a compound used in various research and development applications. The following procedures are based on general best practices for halogenated and nitroaromatic compounds and should be supplemented by the specific Safety Data Sheet (SDS) for the product in your possession.

Key Safety and Disposal Information

This compound is a halogenated nitroaromatic compound.[1][2] While a specific Safety Data Sheet (SDS) for this exact isomer was not available, related compounds exhibit skin and eye irritation.[3] Therefore, it is crucial to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid material and its waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

Disposal of this compound must be managed through your institution's hazardous waste program. It is categorized as a halogenated organic waste.[1][2]

Summary of Chemical and Physical Properties

PropertyValue
CAS Number 126759-30-6
Molecular Formula C₈H₆BrNO₄
Molecular Weight 260.04 g/mol
Appearance Solid (form may vary)
Storage Store in a dry, room temperature environment.[4]

Note: This table summarizes available data. Refer to the specific product's SDS for complete and verified information.

Step-by-Step Disposal Protocol

A systematic approach is essential for the safe disposal of this compound. The following experimental workflow outlines the necessary steps from waste generation to final pickup.

DisposalWorkflow Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage & Disposal A 1. Collect Waste Collect solid this compound waste in a dedicated, properly labeled container. B 2. Segregate Waste Store as 'Halogenated Organic Solid Waste'. Do not mix with non-halogenated waste. A->B C 3. Label Container Clearly label with 'Hazardous Waste', the chemical name 'this compound', and the associated hazards (e.g., Irritant). B->C D 4. Keep Container Closed Ensure the container is securely sealed at all times, except when adding waste. C->D E 5. Store Safely Store the waste container in a designated satellite accumulation area away from incompatible materials. D->E F 6. Arrange for Pickup Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup. E->F

Disposal Workflow Diagram

Detailed Experimental Protocols

Waste Collection and Segregation:

  • Designated Waste Container: Use a chemically resistant, leak-proof container with a secure lid for collecting solid this compound waste. The container must be compatible with halogenated organic compounds.

  • Waste Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[1][5] This is because the disposal methods, such as incineration, differ, and mixing can increase disposal costs and complexity.[5] Label the waste stream clearly as "Halogenated Organic Solid Waste."

  • Empty Container Disposal: If disposing of the original product container, ensure it is empty. For containers that held acutely toxic materials, triple rinsing with a suitable solvent is often required, with the rinsate collected as hazardous waste. Consult your EHS office for specific procedures.

Labeling, Storage, and Final Disposal:

  • Hazardous Waste Labeling: Affix a completed hazardous waste label to the container. This label must include the full chemical name ("this compound"), the approximate amount of waste, and the hazard characteristics (e.g., "Irritant," "Handle with Care").

  • Secure Storage: Store the sealed waste container in a designated and properly ventilated satellite accumulation area. This area should be away from general laboratory traffic and incompatible chemicals.

  • Professional Disposal: The final disposal of this compound must be handled by a licensed hazardous waste disposal company. Your institution's EHS department will coordinate this. Do not attempt to treat or dispose of this chemical through any other means. Incineration is a common disposal method for halogenated organic wastes.[1]

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, maintaining a secure laboratory environment and complying with regulatory standards.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 3-bromo-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Methyl 3-bromo-4-nitrobenzoate, a hazardous chemical requiring meticulous attention to personal protective equipment (PPE), operational procedures, and disposal. This guide provides essential, immediate safety and logistical information to ensure the well-being of laboratory personnel and maintain a safe research environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when working with this compound. The following table summarizes the required equipment to prevent exposure.

Body PartProtectionSpecifications and Best Practices
Eyes/Face Safety Goggles & Face ShieldAlways wear chemical splash goggles that conform to EN166 or NIOSH standards. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing or handling larger quantities.[1]
Hands Chemical-Resistant GlovesButyl rubber gloves are recommended for handling aromatic nitro compounds.[2] While specific breakthrough time data for this compound is not available, butyl rubber generally offers good resistance. Nitrile gloves may be used for incidental contact but should be changed immediately upon contamination. Always inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid skin contact.
Body Laboratory CoatA flame-retardant lab coat should be worn and kept buttoned to protect against splashes and spills.
Respiratory Dust Respirator or NIOSH-approved RespiratorFor handling the solid compound where dust may be generated, a dust respirator is required.[1] In situations with the potential for aerosol generation or if working outside of a certified chemical fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.[3]

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic workflow is critical to minimize the risk of exposure and accidents. The following operational plan outlines the key stages of handling this compound.

Preparation and Engineering Controls:
  • Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the fume hood has a tested and adequate face velocity.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a spill kit specifically for hazardous solids readily available.

Handling the Compound:
  • Weighing: When weighing the solid, do so within the fume hood on a disposable weighing paper or in a tared container to prevent contamination of balances.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly and stir to avoid splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Storage:
  • Container: Keep the container tightly closed when not in use.

  • Location: Store in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[1]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings.

Post-Handling and Cleanup:
  • Decontamination: Thoroughly decontaminate the work area (fume hood sash, surfaces, and equipment) with an appropriate cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Lab coats should not be worn outside of the laboratory.

The logical workflow for safely handling this compound is illustrated in the diagram below.

Safe Handling Workflow for this compound prep Preparation - Verify fume hood function - Assemble PPE & spill kit weigh Weighing - Inside fume hood - Use disposable weigh paper prep->weigh handling Handling/Reaction - Add solid to solvent slowly - Maintain constant vigilance weigh->handling storage Storage - Tightly sealed container - Cool, dry, dark, & ventilated handling->storage cleanup Cleanup & Decontamination - Clean work surfaces - Proper PPE removal handling->cleanup disposal Waste Disposal - Segregate waste streams - Follow institutional protocols cleanup->disposal

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:
  • Solid Waste: All solid waste, including excess reagent, contaminated weighing papers, and disposable labware, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated solid waste container.

Professional Disposal:
  • The primary and recommended method of disposal is to contact a licensed professional waste disposal company.[1][4]

  • Follow all federal, state, and local regulations for the disposal of hazardous chemical waste.

Laboratory-Scale Deactivation (for advanced users under strict safety protocols):

For small quantities, chemical deactivation can be considered as a preliminary step before collection by a waste disposal service. A common method for deactivating aromatic nitro compounds is reduction of the nitro group to the less hazardous amine.

Experimental Protocol: Reduction of Aromatic Nitro Group to Amine

Objective: To reduce the nitro group of this compound to an amino group, rendering it less hazardous for disposal. Several reagents can accomplish this reduction.[5][6]

Method 1: Reduction with Tin(II) Chloride

  • Preparation: In a fume hood, prepare a solution of the this compound waste in a suitable solvent such as ethanol.

  • Reaction: To the stirred solution, slowly add a solution of tin(II) chloride (SnCl2) in concentrated hydrochloric acid. The reaction is exothermic and may require cooling in an ice bath.

  • Neutralization: After the reaction is complete (as determined by an appropriate analytical method such as TLC), carefully neutralize the acidic solution by the slow addition of a base like sodium bicarbonate or sodium hydroxide solution until the pH is near neutral.

  • Disposal: The resulting mixture, containing the less hazardous amino compound, should still be collected as hazardous waste for professional disposal, as it will contain tin salts.

The decision-making process for the disposal of this compound is outlined in the following diagram.

Disposal Decision Workflow start Waste Generated (Solid & Liquid) segregate Segregate Waste - Label containers clearly start->segregate large_quant Large Quantity or Bulk Waste segregate->large_quant small_quant Small Quantity (Lab-Scale) segregate->small_quant prof_disp Professional Disposal - Contact licensed vendor large_quant->prof_disp deactivate Consider Deactivation - Reduction of nitro group small_quant->deactivate collect_final Collect as Hazardous Waste - Await professional pickup prof_disp->collect_final deactivate->collect_final

Caption: A workflow outlining the decision-making process for the disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.